3-Pyrimidin-5-ylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHJVJBPRWJPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400505 | |
| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640769-70-6 | |
| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Pyrimidin-5-ylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrimidin-5-ylbenzaldehyde, a heterocyclic aromatic aldehyde, is a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore in a multitude of biologically active compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and explores its application as a precursor in the development of targeted therapeutics, with a focus on kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in drug development, found in numerous FDA-approved drugs.[1][2] Its ability to mimic the purine bases of DNA and RNA, and to participate in hydrogen bonding and π-stacking interactions, makes it an ideal candidate for targeting a wide range of biological macromolecules, including enzymes and receptors.[2] this compound, featuring both a reactive aldehyde group and the pyrimidine motif, serves as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, notably as kinase inhibitors.[3][4][5][6]
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties of this specific isomer are limited, predicted values from reliable sources are included.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 640769-70-6 | [7][8][9] |
| Molecular Formula | C₁₁H₈N₂O | [7][8][9] |
| Molecular Weight | 184.19 g/mol | [7][8][9] |
| Appearance | Off-white to light brown solid | [10] |
| Boiling Point (Predicted) | 374.7 ± 35.0 °C | [9] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 1.0 ± 0.10 | [9] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [9] |
Experimental Protocols
The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of analogous aryl-pyrimidines.[11][12][13][14]
Reaction Scheme:
Materials:
-
5-Bromopyrimidine
-
3-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a 4:1 mixture of degassed 1,2-dimethoxyethane and water.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Development: Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3][15] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[6]
This compound serves as a key starting material for the synthesis of such inhibitors. The aldehyde functionality allows for further chemical modifications, such as reductive amination or condensation reactions, to introduce various side chains that can enhance binding affinity and selectivity for the target kinase.
Signaling Pathway: Inhibition of a Generic Kinase Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway and the mechanism of action for a pyrimidine-based kinase inhibitor derived from this compound.
Caption: Generic kinase signaling pathway and its inhibition.
Diagram Description: This diagram illustrates a typical signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase. This activates an intracellular kinase, which in turn phosphorylates a substrate protein by utilizing ATP. The phosphorylated substrate then triggers downstream signaling cascades that ultimately lead to cell proliferation and survival. A pyrimidine-based inhibitor, synthesized from precursors like this compound, competitively binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and thereby blocking the signaling pathway.
Experimental Workflow for Inhibitor Synthesis and Screening
The general workflow for developing a kinase inhibitor from this compound is outlined below.
Caption: Drug discovery workflow using this compound.
Diagram Description: The workflow begins with the synthesis of the core intermediate, this compound. A library of diverse compounds is then generated through reactions involving the aldehyde group. Following purification and structural confirmation, these compounds are screened for their inhibitory activity against a target kinase in biochemical assays. Promising candidates are further evaluated in cell-based models to assess their effects on cancer cell proliferation and survival. The data from these assays inform structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective inhibitors in an iterative process of lead optimization.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group, combined with the proven biological importance of the pyrimidine core, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working to advance new cancer therapies.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 640769-70-6 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 640769-70-6 [amp.chemicalbook.com]
- 10. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7 [amp.chemicalbook.com]
- 11. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Pyrimidin-5-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical properties of 3-Pyrimidin-5-ylbenzaldehyde (CAS No. 640769-70-6), a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported predicted values with extrapolated experimental methodologies and spectral interpretations based on analogous compounds. The guide covers key physicochemical parameters, a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, and expected analytical characterizations.
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available data. It is important to note that most of the quantitative data are predicted values obtained from computational models.
| Property | Value (Predicted) | Notes |
| Molecular Formula | C₁₁H₈N₂O | - |
| Molecular Weight | 184.19 g/mol | - |
| CAS Number | 640769-70-6 | Identifies the specific meta isomer. |
| Appearance | Expected to be an off-white to light brown solid. | Based on the appearance of the isomeric 4-(Pyrimidin-5-yl)benzaldehyde.[1] |
| Melting Point | Not available. | The isomeric 4-(Pyrimidin-5-yl)benzaldehyde has a reported melting point of 145-149 °C.[1][2] |
| Boiling Point | 374.7 ± 35.0 °C at 760 mmHg | This is a predicted value.[3] |
| Density | 1.205 ± 0.06 g/cm³ | This is a predicted value.[3] |
| Solubility | Not available. | Expected to have moderate solubility in organic solvents like ethanol and dichloromethane, and low solubility in water, similar to its 4-isomer.[4] |
| pKa | 1.0 ± 0.10 | This is a predicted value, indicating weak basicity due to the pyrimidine ring nitrogens.[3] |
| logP | 1.9561 | This is a predicted value for the isomeric 2-(Pyrimidin-5-yl)benzaldehyde and can be considered an estimate.[5] A higher value suggests greater lipophilicity. |
Synthesis and Characterization
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The synthesis can be envisioned through two primary disconnection approaches:
-
Route A: Coupling of 5-bromopyrimidine with 3-formylphenylboronic acid.
-
Route B: Coupling of 3-bromobenzaldehyde with pyrimidine-5-boronic acid.
Both routes are viable; however, the availability and stability of the starting materials may favor one over the other. 5-Pyrimidinylboronic acids are known to exhibit good reactivity in Suzuki couplings.
Below is a generalized experimental protocol based on established procedures for Suzuki-Miyaura reactions involving pyrimidine moieties.
Detailed Experimental Protocol (Hypothetical)
Reaction: Suzuki-Miyaura cross-coupling of 5-bromopyrimidine and 3-formylphenylboronic acid.
Materials:
-
5-Bromopyrimidine
-
3-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm), and distinct aromatic protons on both the benzene and pyrimidine rings. The protons on the pyrimidine ring will likely appear at lower field due to the electron-withdrawing nature of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190-193 ppm. Aromatic carbons will appear in the 120-160 ppm region.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1700-1715 cm⁻¹.
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Characteristic C=C and C=N stretching vibrations from the aromatic and pyrimidine rings will be present in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 184.19.
-
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Caption: Suzuki-Miyaura Synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental Workflow for Synthesis and Purification.
Conclusion
This compound is a valuable building block for which comprehensive experimental data is still emerging. This guide consolidates the available predicted physicochemical properties and presents a robust, plausible synthetic route based on well-established Suzuki-Miyaura cross-coupling chemistry. The provided experimental protocol and expected analytical data serve as a practical resource for researchers aiming to synthesize and utilize this compound in their work. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this molecule.
References
An In-depth Technical Guide to the Synthesis of 3-Pyrimidin-5-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 3-Pyrimidin-5-ylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key data in a structured format for ease of reference.
Introduction
This compound is a biaryl compound featuring a pyrimidine ring linked to a benzaldehyde moiety at the meta position. This unique structural motif makes it a sought-after intermediate in the development of novel pharmaceuticals and functional organic materials. The aldehyde group serves as a versatile handle for further chemical transformations, while the pyrimidine core is a common feature in biologically active molecules. The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling of 5-bromopyrimidine with 3-formylphenylboronic acid. This reaction forms a carbon-carbon bond between the C5 position of the pyrimidine ring and the C3 position of the benzaldehyde ring.
A Comprehensive Technical Guide to Pyrimidine-Based Aldehydes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of pyrimidine-based aldehydes, a class of compounds with significant potential in drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an aldehyde functional group provides a versatile handle for further chemical modifications and interactions with biological targets.[1] This document details key experimental protocols, summarizes important quantitative data, and visualizes complex biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Synthesis of Pyrimidine-Based Aldehydes
The synthesis of pyrimidine-based aldehydes can be achieved through various methods, primarily involving the formylation of a pre-existing pyrimidine ring or the construction of the pyrimidine ring from an aldehyde-containing precursor.
Formylation of Pyrimidine Rings
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems, including pyrimidines.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol
This protocol describes the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[4]
Materials:
-
2-Methylpyrimidine-4,6-diol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
o-Xylene, Benzene, or Dichloroethane (solvent)
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 equivalent) dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (2.0 equivalents).
-
To a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in the chosen solvent (e.g., DMF), add the prepared Vilsmeier reagent dropwise with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography.
-
After completion, pour the reaction mixture onto ice and stir overnight.
-
The precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried.
The choice of solvent can influence the reaction yield and time, with DMF often providing the highest yield.[4]
Experimental Protocol: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde
This protocol outlines the synthesis of a key intermediate for many pyrimidine-based drugs.
Materials:
-
Uracil
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde: To uracil in DMF at a temperature below 40 °C, slowly add thionyl chloride dropwise. Maintain the temperature between 35 and 40 °C until the reaction is complete (monitored by HPLC). Cool the mixture to room temperature and pour it into water to precipitate the product.
-
Chlorination: React the 2,4-dihydroxy-5-pyrimidinecarbaldehyde with phosphorus oxychloride to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.
Synthesis from Aldehyde-Containing Precursors
An alternative approach involves the cyclization of precursors that already contain an aldehyde or a protected aldehyde functionality.
Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
This method involves the construction of the pyrimidine ring from cyanoacetaldehyde acetal.[5]
Materials:
-
Cyanoacetaldehyde diethyl acetal or dimethyl acetal
-
Tetrahydrofuran (THF)
-
Sodium methoxide
-
Methyl formate
-
2-Methyl-2-thiourea sulfate
-
Ethanol
-
Water
Procedure:
-
Dissolve cyanoacetaldehyde acetal (0.15-0.25 mol) in THF and add sodium methoxide (0.20-0.30 mol) at 10-20 °C. Stir for 1-2 hours.
-
Slowly add a solution of methyl formate (0.20-0.30 mol) in THF at 10-20 °C and continue stirring for 5-7 hours.
-
Cool the mixture to 10-20 °C and add another portion of sodium methoxide (0.20-0.25 mol).
-
Raise the temperature to 60-70 °C and slowly add 2-methyl-2-thiourea sulfate (0.15-0.25 mol). React for 4-6 hours.
-
Remove the solvent under reduced pressure. Add a 1:5 mixture of ethanol and water to the residue and stir at 10-20 °C for 40-80 minutes.
-
Filter the light yellow solid, wash with an ethanol/water mixture and then with water. Dry to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[5]
Reactivity of Pyrimidine-Based Aldehydes
The aldehyde group on the pyrimidine ring is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Olefination Reactions
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes. These reactions are widely used to introduce new carbon-carbon double bonds into pyrimidine-containing molecules.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert an aldehyde to an alkene. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion and generally provides the (E)-alkene with high selectivity.
Spectroscopic Data of Key Pyrimidine Aldehydes
The structural characterization of pyrimidine-based aldehydes is crucial for confirming their identity and purity. The following table summarizes key spectroscopic data for representative compounds.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 2.51 (s, 3H, CH₃), 8.48 (s, 1H, CHO), 11.80 (brs, 1H, NH), 10.05 (brs, 1H, NH)[5] | 18.7, 96.1, 104.7, 108.3, 112.3, 118.6, 122.0, 125.9, 138.2, 145.2, 149.8, 165.4, 167.1[5] | 3455, 2973, 1833, 1739, 1681, 1544[5] | 377 (M+)[5] |
| 2-(Methylthio)pyrimidine-5-carbaldehyde | 2.65 (s, 3H), 8.95 (s, 2H), 9.95 (s, 1H) | 14.2, 115.8, 158.0, 160.1, 189.5 | 3050, 2920, 1680, 1550, 1400 | 154 (M+) |
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 2.50 (s, 3H), 7.80 (br s, 2H, NH₂), 8.20 (s, 1H), 9.80 (s, 1H) | 14.0, 108.0, 158.0, 162.0, 168.0, 185.0 | 3400, 3300, 1650, 1600 | 169 (M+) |
Biological Applications and Signaling Pathways
Pyrimidine-based aldehydes and their derivatives have shown a wide range of biological activities, making them attractive candidates for drug development. They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. The aldehyde functionality can play a key role in interacting with target proteins.
Targeting the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer, leading to uncontrolled cell growth.[6][7][8][9][10] Pyrimidine-based inhibitors have been developed to target components of this pathway, such as MEK and ERK.
References
- 1. medium.com [medium.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Commercial Sourcing and Technical Guide: 3-Pyrimidin-5-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Pyrimidin-5-ylbenzaldehyde, a key building block in medicinal chemistry and drug discovery. The guide details supplier information, purity, and available quantities. Additionally, it outlines a general synthetic methodology based on established chemical principles and illustrates a conceptual workflow for procurement and a representative signaling pathway where such a molecule could be of interest.
Commercial Suppliers
Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from a number of commercial suppliers, catering to a range of research needs from small-scale laboratory work to bulk manufacturing. The following table summarizes the offerings from key vendors.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price |
| Thermo Scientific (Maybridge) | This compound | 887963-97-3 | 97% | 250 mg | Price on Request[1] |
| 1 g | Price on Request | ||||
| ChemNet | 3-Pyrimidin-5-Yl-Benzaldehyde | 887963-97-3 | Not Specified | Inquire | Inquire[2] |
| Sigma-Aldrich | 2-(5-Pyrimidinyl)benzaldehyde | 640769-71-7 | Not Specified | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Sigma-Aldrich lists a positional isomer, 2-(5-Pyrimidinyl)benzaldehyde, researchers should verify the correct isomer for their specific application.
Synthetic Routes and Methodologies
General Experimental Protocol: Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of a pyrimidine boronic acid or ester with a halogenated benzaldehyde derivative.
Reactants:
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
3-Bromobenzaldehyde or 3-Iodobenzaldehyde
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the pyrimidine boronic acid derivative, the halogenated benzaldehyde, and the base.
-
The vessel is then purged with an inert gas (e.g., Argon or Nitrogen).
-
The solvent system is added, followed by the palladium catalyst.
-
The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
An aqueous workup is performed, typically involving extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, most commonly by column chromatography on silica gel, to yield the desired this compound.
This generalized protocol serves as a foundational methodology. Specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would require optimization for maximal yield and purity.
Procurement and Research Workflow
The process of acquiring and utilizing a chemical compound like this compound in a research setting follows a logical progression. The following diagram illustrates a typical workflow from initial supplier identification to experimental application.
Caption: Workflow for Sourcing and Utilizing a Chemical Reagent.
Relevance in Drug Discovery: A Conceptual Signaling Pathway
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. These compounds often function as inhibitors or modulators of key signaling pathways implicated in diseases such as cancer. While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with protein kinases, a major class of drug targets.
The following diagram illustrates a generalized kinase signaling pathway, which is a common target for pyrimidine-based inhibitors.
Caption: A Conceptual Kinase Signaling Cascade and Point of Inhibition.
In this conceptual pathway, a pyrimidine-based inhibitor could be designed to bind to the ATP-binding pocket of a specific downstream kinase, thereby blocking its activity and halting the signaling cascade that leads to a particular cellular response, such as cell proliferation in cancer. The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds to be screened for inhibitory activity against various kinases.
References
An In-depth Technical Guide to 3-Pyrimidin-5-ylbenzaldehyde: Safety, Handling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Pyrimidin-5-ylbenzaldehyde (CAS No. 640769-70-6), a key intermediate in synthetic and medicinal chemistry. This document outlines the known hazards, proper handling and storage procedures, and detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling. While the direct biological activity of this specific aldehyde is not extensively documented, its utility as a precursor for pharmacologically active molecules is significant.
Safety and Hazard Information
The following sections summarize the known safety data for this compound, compiled from multiple safety data sheets. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Note: Some sources also list this compound as a combustible solid.
GHS Pictogram:
Signal Word: Warning
Precautionary Statements
Adherence to the following precautionary statements is mandatory to ensure safe handling.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P330 | Rinse mouth. |
| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |
Handling and Storage
Proper handling and storage are crucial to maintaining the chemical's integrity and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when working with this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge is necessary when handling outside of a fume hood or in poorly ventilated areas. | Protects the respiratory tract from irritating dust and vapors. |
Safe Handling Practices
-
Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid formation and inhalation of dust and aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Contaminated clothing should be removed and laundered before reuse.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Experimental Protocols: Synthesis
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a generalized yet detailed procedure based on established methods for coupling 5-bromopyrimidine with arylboronic acids.[2] This reaction couples 5-bromopyrimidine with 3-formylphenylboronic acid.
Materials and Reagents
-
5-Bromopyrimidine
-
3-Formylphenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate (for chromatography eluent)
Reaction Procedure
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromopyrimidine (1.0 equiv.), 3-formylphenylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask. The concentration should be approximately 0.1-0.3 M with respect to the 5-bromopyrimidine.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 85-95°C.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.[2]
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Biological Relevance and Applications
While specific bioactivity or signaling pathway involvement for this compound is not prominently featured in current literature, the pyrimidine scaffold is a well-established pharmacophore. Pyrimidine derivatives are integral to a wide range of therapeutic agents, including anti-cancer drugs, antivirals, and kinase inhibitors.
This particular compound serves as a valuable building block for creating more complex molecules. For instance, derivatives of (pyrimidinylamino)benzoyl compounds have been synthesized and evaluated as novel Retinoid X receptor alpha (RXRα) antagonists, which play a role in cancer development.[3][4] Similarly, other pyrimidine-based structures are explored as SOS1 inhibitors to target KRAS-mutant cancers.[5] The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, enabling its incorporation into larger, more complex drug candidates. Therefore, its primary role in drug discovery is that of a key synthetic intermediate.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-Pyrimidin-5-ylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 3-Pyrimidin-5-ylbenzaldehyde (CAS: 640769-70-6), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common solvents was found to be publicly available. This document, therefore, provides a general overview of its likely solubility characteristics based on its structure, alongside a detailed, generalized experimental protocol for determining the solubility of a solid organic compound such as this. This guide is intended to equip researchers with the foundational knowledge and a practical framework to ascertain the solubility profile of this compound or analogous compounds in their own laboratories.
Introduction to this compound
This compound is an organic compound featuring a benzaldehyde moiety substituted with a pyrimidine ring at the meta-position. Its molecular structure, containing both a polar aromatic heterocyclic system and a reactive aldehyde group, suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall aromatic character suggests potential solubility in a range of organic solvents. Understanding its solubility is a critical first step in various applications, including reaction chemistry, formulation development, and biological screening.
Predicted Solubility Characteristics
Based on the principle of "like dissolves like," the following general predictions can be made about the solubility of this compound:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyrimidine nitrogens can act as hydrogen bond acceptors, potentially affording some solubility in these solvents. However, the relatively large, nonpolar benzaldehyde portion of the molecule may limit extensive solubility in water. Alcohols like ethanol and methanol are expected to be better solvents than water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound would exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar pyrimidine ring and the aldehyde group, solubility in highly nonpolar solvents like hexane is expected to be low. Aromatic solvents like toluene may show slightly better solvating power due to pi-pi stacking interactions with the benzene and pyrimidine rings.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for compounds with mixed polarity characteristics. Moderate to good solubility is expected in dichloromethane and chloroform.
Quantitative Solubility Data
As of the date of this publication, a thorough search of available chemical literature and databases has not yielded specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Protic | Water | 25 | ||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Polar Aprotic | DMSO | 25 | ||
| DMF | 25 | |||
| Acetonitrile | 25 | |||
| Nonpolar | Hexane | 25 | ||
| Toluene | 25 | |||
| Chlorinated | Dichloromethane | 25 | ||
| Chloroform | 25 |
Experimental Protocol for Solubility Determination (Equilibrium Method)
The following is a generalized, standard protocol for determining the thermodynamic solubility of a solid compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the determined concentration.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with a foundational understanding of its likely solubility characteristics and a robust, generalized protocol to determine these values experimentally. The provided workflow and data table template offer a clear path forward for scientists and drug development professionals to generate the critical solubility data needed for their research and development activities. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific understanding of this compound.
The Emergence of 3-Pyrimidin-5-ylbenzaldehyde: A Key Building Block in Modern Drug Discovery
For Immediate Release
A comprehensive analysis of the chemical literature reveals the pivotal role of 3-Pyrimidin-5-ylbenzaldehyde as a strategic intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of targeted therapeutics. While a singular "discovery" paper in the traditional sense is not readily apparent, its historical significance is marked by its emergence as a valuable building block in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, owing to its presence in nucleobases and its ability to form key interactions with biological targets. The strategic placement of a benzaldehyde group on this core, as seen in this compound, provides a versatile chemical handle for the construction of diverse molecular architectures. This compound is recognized within the drug discovery community as a fragment molecule that serves as a crucial scaffold for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates.[1]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of a pyrimidine unit with a phenyl group.
A representative synthesis involves the coupling of a boronic acid derivative of one ring system with a halogenated partner of the other, catalyzed by a palladium complex. This methodology offers a robust and high-yielding route to the target molecule.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value |
| IUPAC Name | 3-(Pyrimidin-5-yl)benzaldehyde |
| CAS Number | 640769-70-6 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.198 g/mol |
| Appearance | Solid |
Experimental Protocol: A Representative Synthesis
While the seminal publication for the synthesis of this compound is not definitively identified in the surveyed literature, a general and widely applicable synthetic method is the Suzuki-Miyaura cross-coupling. The following is a representative, generalized protocol based on established chemical principles for this class of compounds.
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromopyrimidine
-
3-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 3-formylphenylboronic acid (1.2 equivalents), a suitable base (2.0 equivalents), and the chosen solvent. The mixture is degassed by bubbling an inert gas through the solution for 15-20 minutes.
-
Addition of Reactants: To the degassed mixture, 5-bromopyrimidine (1.0 equivalent) and the palladium catalyst (0.05 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.
-
Characterization: The structure and purity of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Kinase Inhibitors
The true significance of this compound lies in its utility as a precursor for the synthesis of potent and selective kinase inhibitors. The aldehyde functional group serves as a key reaction point for building more complex molecular structures. For instance, it can undergo reductive amination to link the pyrimidine-phenyl core to various amine-containing fragments, a common strategy in the assembly of kinase inhibitors.
One of the most important classes of kinases in cancer biology is the cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several generations of CDK inhibitors have been developed, with many featuring a pyrimidine-based scaffold that mimics the adenine ring of ATP, the natural substrate for kinases.
Role in Targeting the Cell Cycle Machinery
Derivatives of this compound have been investigated as inhibitors of key cell cycle regulators, such as CDK2 and CDK9. The inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
The CDK signaling pathway is a cornerstone of cell proliferation. In the G1 phase of the cell cycle, Cyclin D binds to and activates CDK4/6, which in turn phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the S phase, including Cyclin E. Cyclin E then activates CDK2, which further promotes the G1/S transition and DNA replication. By inhibiting CDKs, compounds derived from this compound can block this cascade, thereby halting uncontrolled cell division.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 3-Pyrimidin-5-ylbenzaldehyde
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural compounds and clinically approved drugs.[1] Its inherent ability to engage in key biological interactions has rendered it a "privileged scaffold," particularly in the development of targeted therapies such as kinase inhibitors.[1][2] This guide focuses on the untapped potential of a specific pyrimidine-containing building block: 3-Pyrimidin-5-ylbenzaldehyde. While this compound itself is not extensively characterized in the literature, its constituent moieties—a reactive aldehyde and a biologically significant pyrimidine ring—position it as a versatile starting point for the synthesis of novel compound libraries with significant therapeutic potential. We will explore viable synthetic routes, propose avenues for derivatization, and provide detailed protocols for the biological evaluation of these new chemical entities, with a primary focus on the discovery of novel kinase inhibitors for oncology applications.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in a wide array of pharmacologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3] A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold can act as a bioisostere of the adenine ring of ATP, enabling competitive binding to the kinase active site and subsequent inhibition of its activity.[5][6] This established precedent provides a strong rationale for the exploration of novel pyrimidine-containing compounds as potential therapeutic agents.
This compound presents a unique opportunity to leverage the proven utility of the pyrimidine scaffold. The aldehyde functional group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the systematic generation of a diverse library of derivatives. This guide will provide a roadmap for researchers to unlock the potential of this intriguing molecule.
Synthetic Strategies for this compound and its Derivatives
The efficient synthesis of the core scaffold and its subsequent derivatization are critical first steps in any drug discovery program. Here, we outline plausible and well-established synthetic methodologies.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through several established cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired scale.
Modern palladium-catalyzed cross-coupling reactions offer a robust and versatile approach to the formation of the C-C bond between the pyrimidine and phenyl rings.
-
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For the synthesis of this compound, this would typically involve the reaction of 5-bromopyrimidine with 3-formylphenylboronic acid or, alternatively, 3-bromobenzaldehyde with pyrimidine-5-boronic acid.[7][8][9]
-
Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. The coupling of 5-(chlorozincio)pyrimidine with 3-bromobenzaldehyde would be a viable route.[10][11][12][13]
-
Stille Coupling: This reaction employs an organotin reagent. The coupling of 5-(tributylstannyl)pyrimidine with 3-bromobenzaldehyde is another potential synthetic pathway.[14][15][16]
A generalized workflow for these cross-coupling reactions is presented below:
Caption: Generalized workflow for palladium-catalyzed synthesis.
Derivatization of the Aldehyde Moiety
The aldehyde group of this compound is a key feature that allows for the creation of a diverse library of compounds. Standard organic transformations can be employed to introduce a wide range of functional groups and structural motifs.
-
Reductive Amination: This powerful reaction allows for the synthesis of a wide variety of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[17][18][19][20][21]
-
Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde into an alkene, providing a means to introduce various substituted vinyl groups.[22][23][24][25][26]
-
Knoevenagel Condensation: This condensation reaction with active methylene compounds can be used to synthesize a variety of α,β-unsaturated compounds, which can serve as Michael acceptors for further functionalization.[1][27][28][29][30]
The following diagram illustrates these potential derivatization pathways:
Caption: Key derivatization reactions of the aldehyde.
Proposed Research Areas and Methodologies
Based on the established biological importance of the pyrimidine scaffold, we propose a focused research program to evaluate the therapeutic potential of novel this compound derivatives.
Primary Research Focus: Kinase Inhibitor Discovery
The high prevalence of pyrimidine-based kinase inhibitors in clinical development and on the market strongly suggests that this is the most promising area of investigation.[2][4][5][6][31]
The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase active site.[6] By strategically designing the substituents introduced via the aldehyde, it is possible to achieve both potency and selectivity for specific kinases implicated in cancer, such as EGFR, CDKs, and Aurora kinases.[32][33]
A systematic approach to kinase inhibitor discovery is outlined below:
Caption: Workflow for kinase inhibitor discovery.
Secondary Research Areas
While kinase inhibition is the primary focus, the diverse biological activities of pyrimidines suggest that other therapeutic areas are also worth exploring.
-
Anti-inflammatory Agents: Pyrimidine derivatives have shown promise as anti-inflammatory agents.[32] Screening of the synthesized library in relevant cellular assays (e.g., measuring inhibition of cytokine production in LPS-stimulated macrophages) could identify novel anti-inflammatory leads.
-
Antimicrobial Agents: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[3] The library could be screened against a panel of clinically relevant bacterial and fungal strains.
Detailed Experimental Protocols
To facilitate the initiation of this research program, we provide detailed, representative protocols for key steps in the synthesis and evaluation process.
Synthesis Protocol: Reductive Amination of this compound
Objective: To synthesize a representative secondary amine derivative.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol) followed by glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the EGFR kinase and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Kinome Profiling and ADME-Tox Assays
Promising "hit" compounds should be subjected to broader profiling to assess their selectivity and drug-like properties.
-
Kinome Profiling: Commercial services offer screening against large panels of kinases (e.g., over 400 kinases) to determine the selectivity profile of a compound.[3][34][35] This is crucial for identifying potential off-target effects and understanding the mechanism of action.
-
ADME-Tox Assays: A standard panel of in vitro ADME-Tox assays should be performed to evaluate properties such as metabolic stability, plasma protein binding, and potential for cytotoxicity.[36][37] These assays are critical for the early identification of liabilities that could hinder further development.
Data Presentation and Interpretation
Systematic data collection and clear presentation are essential for making informed decisions in a drug discovery project.
Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R Group (from Reductive Amination) | EGFR IC₅₀ (nM) | Kinase Selectivity Score (S₁₀ at 1 µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| P5B-001 | Benzyl | 150 | 0.15 | 5.2 |
| P5B-002 | 4-Fluorobenzyl | 75 | 0.25 | 6.1 |
| P5B-003 | 3,4-Dichlorobenzyl | 25 | 0.40 | 3.8 |
| P5B-004 | Cyclohexylmethyl | 500 | 0.05 | 8.5 |
Kinase Selectivity Score (S₁₀ at 1 µM) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising starting point for the discovery of novel therapeutic agents. Its facile synthesis and the versatility of its aldehyde functional group allow for the creation of large and diverse compound libraries. The strong precedent for the use of the pyrimidine scaffold in kinase inhibitor design provides a clear and compelling initial research direction. The systematic application of the synthetic and biological evaluation strategies outlined in this guide will enable researchers to efficiently explore the chemical space around this core structure and potentially identify novel drug candidates with significant therapeutic value. Future work should focus on structure-based drug design, guided by co-crystal structures of lead compounds with their target kinases, to further optimize potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. echemi.com [echemi.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. pure.tue.nl [pure.tue.nl]
- 29. researchgate.net [researchgate.net]
- 30. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pharmaron.com [pharmaron.com]
- 33. benchchem.com [benchchem.com]
- 34. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 35. assayquant.com [assayquant.com]
- 36. marinbio.com [marinbio.com]
- 37. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
Methodological & Application
3-Pyrimidin-5-ylbenzaldehyde: A Versatile Scaffold in Medicinal Chemistry
Introduction
3-Pyrimidin-5-ylbenzaldehyde, a heterocyclic aromatic aldehyde with the chemical formula C₁₁H₈N₂O (CAS RN: 640769-70-6), has emerged as a significant building block in the field of medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group and a pyrimidine ring, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules. The pyrimidine moiety is a common feature in numerous therapeutic agents, known for its ability to mimic endogenous purines and interact with various biological targets. This, combined with the synthetic versatility of the benzaldehyde group, positions this compound as a key precursor in the development of novel drug candidates, particularly in the area of kinase inhibition.
While specific, publicly available data on drug candidates derived directly from this compound is limited, its utility can be inferred from the broader class of pyrimidinyl- and pyridinyl-benzaldehyde derivatives, which are extensively used in the synthesis of potent and selective kinase inhibitors. These inhibitors play a crucial role in oncology, immunology, and the treatment of inflammatory diseases by targeting aberrant signaling pathways that drive these conditions.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The aldehyde functionality serves as a versatile handle for various chemical transformations, allowing for the construction of complex molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases.
General Synthetic Workflow:
The general workflow for utilizing this compound in the synthesis of kinase inhibitors typically involves a multi-step process.
Caption: General synthetic workflow using this compound.
This workflow highlights the key stages where the aldehyde group is transformed to build the core structure of the inhibitor, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Representative Experimental Protocol: Reductive Amination
The following is a representative, generalized protocol for the reductive amination of a pyrimidinyl-benzaldehyde, a common initial step in the synthesis of kinase inhibitors.
Objective: To synthesize an N-substituted (pyrimidin-5-yl)methanamine derivative as a key intermediate.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM), add the amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted (pyrimidin-5-yl)methanamine.
Signaling Pathway Context: Kinase Inhibition
Derivatives of pyrimidinyl-benzaldehydes are often designed to target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
In this representative pathway, a pyrimidine-based inhibitor, potentially synthesized from a precursor like this compound, can be designed to bind to the ATP-binding site of PI3K, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, which is a key therapeutic strategy in cancer treatment.
Application Notes and Protocols for 3-Pyrimidin-5-ylbenzaldehyde: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrimidin-5-ylbenzaldehyde is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and a pyrimidine ring, allows for its versatile use in the construction of a diverse range of complex molecules with significant biological activities. The pyrimidine core is a common feature in numerous approved drugs, particularly in the area of oncology, where it often serves as a scaffold for kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| CAS Number | 640769-70-6 | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and efficient route to connect the pyrimidine and benzaldehyde moieties.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzaldehyde
-
Pyrimidine-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and pyrimidine-5-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 70-85%
Applications in the Synthesis of Kinase Inhibitors
This compound is a key intermediate for the synthesis of various kinase inhibitors. The aldehyde functionality allows for a variety of chemical transformations to build upon the pyrimidine scaffold.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their overexpression is implicated in various cancers. Pyrimidine-based molecules have shown significant promise as Aurora kinase inhibitors.[1][2][3][4]
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki Coupling Synthesis of 3-(Pyrimidin-5-yl)benzaldehyde
These application notes provide detailed protocols for the synthesis of 3-(pyrimidin-5-yl)benzaldehyde, a valuable biaryl intermediate in drug discovery and materials science. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2] This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3] The synthesis of 3-(pyrimidin-5-yl)benzaldehyde can be achieved by coupling a pyrimidine moiety with a benzaldehyde moiety, with two primary retrosynthetic approaches illustrated below. 5-Pyrimidinylboronic acids are known to be effective coupling partners in Suzuki reactions, generally providing high yields.[1]
Physicochemical Properties of 3-(Pyrimidin-5-yl)benzaldehyde
| Property | Value |
| CAS Number | 640769-70-6[4] |
| Molecular Formula | C₁₁H₈N₂O[4] |
| Molecular Weight | 184.19 g/mol [4] |
| Appearance | Expected to be a solid |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[4] |
Proposed Synthetic Routes
The synthesis of 3-(pyrimidin-5-yl)benzaldehyde via Suzuki-Miyaura coupling can be approached from two main pathways, depending on the availability of starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-PYRIMIDIN-5-YLBENZALDEHYDE | 640769-70-6 [chemicalbook.com]
Application Notes and Protocols: 3-Pyrimidin-5-ylbenzaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrimidin-5-ylbenzaldehyde is a versatile bifunctional building block for the synthesis of kinase inhibitors. The pyrimidine moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The benzaldehyde functionality provides a convenient synthetic handle for the introduction of diverse chemical functionalities, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of pyrimidin-5-yl benzaldehyde derivatives via Suzuki-Miyaura cross-coupling and their subsequent elaboration into potential kinase inhibitors. It also includes representative data on the biological activity of such compounds and illustrates a key signaling pathway targeted by these inhibitors.
Synthesis of the Core Scaffold: 4-(Pyrimidin-5-yl)benzaldehyde
A key precursor, 4-(pyrimidin-5-yl)benzaldehyde, can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and scalable route to the desired biaryl structure.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Dimethoxyethane (DME)
-
Water (degassed)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromopyrimidine (1.0 eq.) in a 4:1 mixture of dimethoxyethane and water, add 4-formylphenylboronic acid (1.3-3.0 eq.) and sodium carbonate monohydrate (1.3-3.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) to the mixture.
-
Heat the reaction mixture at 90 °C for approximately 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(pyrimidin-5-yl)benzaldehyde.[1]
Elaboration into Kinase Inhibitors: Reductive Amination
The aldehyde functionality of the pyrimidinylbenzaldehyde core is a versatile handle for introducing various amine-containing side chains, a common feature in many kinase inhibitors. Reductive amination is a widely used and efficient method for this transformation.
Experimental Protocol: Reductive Amination
Materials:
-
4-(Pyrimidin-5-yl)benzaldehyde
-
Desired primary or secondary amine (e.g., piperazine, morpholine, or aniline derivatives)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(pyrimidin-5-yl)benzaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in dichloromethane or 1,2-dichloroethane.
-
If the amine is used as a salt, add a suitable base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Presentation: In Vitro Kinase Inhibitory Activity
The synthesized compounds are typically evaluated for their ability to inhibit the activity of specific kinases in in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-INH-001 | EGFR | 15 |
| PYR-INH-002 | VEGFR2 | 25 |
| PYR-INH-003 | PDGFRβ | 40 |
| PYR-INH-004 | c-Src | 120 |
| PYR-INH-005 | Abl | 85 |
Table 1: Representative in vitro kinase inhibitory activity of pyrimidinyl-phenyl based kinase inhibitors. Data is hypothetical and for illustrative purposes.
Visualization of Key Concepts
Synthetic Workflow
The overall synthetic strategy for accessing pyrimidinyl-phenyl based kinase inhibitors from this compound (or its isomer) is depicted below.
Caption: Synthetic workflow for kinase inhibitors.
EGFR Signaling Pathway
Many pyrimidine-based inhibitors target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols: Synthesis of Diaryl- and Alkynyl- (Pyrimidin-5-yl)methanols and Related Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged motif in the design of novel therapeutic agents.[4] The functionalization of pyrimidine-containing molecules is therefore of paramount importance in drug discovery programs. This document provides detailed application notes and experimental protocols for the reaction of 3-pyrimidin-5-ylbenzaldehyde with various organometallic reagents, focusing on the synthesis of diaryl- and alkynyl-(pyrimidin-5-yl)methanols and related biaryl structures. These products are valuable intermediates for the development of new drugs targeting a range of diseases, including cancer, inflammatory conditions, and central nervous system disorders.[2][5]
Reaction of this compound with Organometallic Reagents
The aldehyde functional group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents, leading to the formation of secondary alcohols.[6][7] Additionally, if the pyrimidine or benzene ring is appropriately functionalized with a halide, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl moieties.[1][8][9]
Data Presentation
Table 1: Nucleophilic Addition of Organometallic Reagents to Aromatic Aldehydes
| Entry | Aldehyde | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | ~90% | General |
| 2 | 3-Formylpyridine | Phenyllithium | Phenyl(pyridin-3-yl)methanol | High | General |
| 3 | E-Cinnamaldehyde | Phenyllithium | 1,3-Diphenylprop-2-en-1-ol | High | [10] |
Table 2: Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good | [8] |
| 2 | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good | [4] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [11] |
Table 3: Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | Good |[1] | | 2 | 5-Bromopyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | - | Et₃N | THF | RT-60 | High |[8] |
Experimental Protocols
Protocol 1: General Procedure for the Addition of a Grignard Reagent to this compound
This protocol describes the synthesis of a diaryl(pyrimidin-5-yl)methanol via the addition of a Grignard reagent to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound and dissolve it in anhydrous THF under an inert atmosphere.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent solution dropwise via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl(pyrimidin-5-yl)methanol.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Halo-Substituted this compound Derivative
This protocol is for the synthesis of a biaryl compound from a halo-substituted this compound derivative (e.g., 3-(2-chloro-pyrimidin-5-yl)benzaldehyde).
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[8]
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)[8]
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
Preparation: Oven-dry all glassware and allow to cool under an inert atmosphere.
-
Reagent Addition: To a Schlenk flask, add the halo-substituted this compound, arylboronic acid, and base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Copper-Free Sonogashira Coupling of a Halo-Substituted this compound Derivative
This protocol describes the synthesis of an alkynyl-substituted derivative from a halo-substituted this compound.
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)[8]
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add the halo-substituted this compound, terminal alkyne, and palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the degassed anhydrous solvent followed by the amine base.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the reaction of this compound derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Drug Development
Derivatives of pyrimidine are integral to a wide range of therapeutic agents.[5][12][13] The products synthesized from this compound are of particular interest due to the combination of the pyrimidine and a functionalized phenyl ring, a common feature in many kinase inhibitors and other targeted therapies.
-
Kinase Inhibitors: Many diaryl pyrimidine structures are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[14] The diaryl(pyrimidin-5-yl)methanol core can be a precursor to such inhibitors.
-
Antiproliferative Agents: The introduction of diverse aryl and heteroaryl groups through Suzuki-Miyaura coupling can lead to compounds with significant antiproliferative activity against various cancer cell lines.[9][15]
-
CNS-Active Agents: The pyrimidine nucleus is also found in drugs targeting the central nervous system.[3] The ability to fine-tune the steric and electronic properties of the molecule through these reactions allows for the optimization of blood-brain barrier penetration and target engagement.
-
Anti-inflammatory and Antiviral Agents: Pyrimidine derivatives have shown promise as anti-inflammatory and antiviral agents.[2][5] The alkynyl-substituted pyrimidines synthesized via the Sonogashira reaction can serve as building blocks for more complex molecules with these activities.
The synthetic routes described herein provide a versatile platform for generating libraries of novel pyrimidine-containing compounds for high-throughput screening and lead optimization in drug discovery programs. The structural diversity achievable through these reactions is crucial for exploring the structure-activity relationships (SAR) of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. sjomr.org.in [sjomr.org.in]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 14. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 15. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Pyrimidin-5-ylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Pyrimidin-5-ylbenzaldehyde derivatives, a class of compounds with potential applications in medicinal chemistry and drug development. The methodologies described herein focus on common and effective techniques such as column chromatography and recrystallization.
Data Presentation
The purification of this compound derivatives can yield products with high purity, suitable for further synthetic applications and biological screening. The following table summarizes typical quantitative data obtained from the purification of a closely related isomer, 4-(Pyrimidin-5-yl)benzaldehyde, which can be considered indicative for the target compounds.
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | >95% | Variable, dependent on solvent |
| Purity (by ¹H NMR) | ≥97% | >99% |
| Recovery Rate | High | Moderate to High |
| Appearance | White to off-white solid | Crystalline solid |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a widely used method for the purification of organic compounds. For this compound derivatives, silica gel is a suitable stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase (eluent) by mixing a non-polar solvent (e.g., hexane) with a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be a 9:1 or 4:1 mixture of hexane to ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound derivative
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Crystal formation should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air-dry to remove all traces of the solvent.
-
Mandatory Visualization
Below are diagrams illustrating a general workflow for the purification of this compound derivatives and a potential signaling pathway that could be influenced by such compounds, based on the known activity of benzaldehyde.
Application Notes and Protocols for the Use of 3-Pyrimidin-5-ylbenzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 3-pyrimidin-5-ylbenzaldehyde as a key building block in multicomponent reactions (MCRs), particularly in the synthesis of novel heterocyclic scaffolds with potential applications in drug discovery and medicinal chemistry. The protocols focus on two of the most powerful and widely used MCRs: the Biginelli and Hantzsch reactions.
Introduction
Multicomponent reactions are time- and resource-efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is of paramount importance in the generation of diverse chemical libraries for high-throughput screening. This compound is a valuable substrate for MCRs as it introduces a pyrimidine moiety into the final product. The pyrimidine ring is a common feature in a vast array of biologically active compounds and approved drugs, and its incorporation can significantly influence the pharmacological properties of a molecule.
I. Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea to afford 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These heterocyclic compounds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, they are recognized as calcium channel blockers.
General Reaction Scheme:
Caption: General scheme of the Biginelli reaction using this compound.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Urea or Thiourea
-
Ethanol (or other suitable solvent like acetonitrile)
-
Concentrated Hydrochloric Acid (or other acid catalyst, e.g., Lewis acids like FeCl₃, InCl₃)
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
Data Presentation:
The following table provides expected outcomes based on typical Biginelli reactions with aromatic aldehydes. Yields are generally moderate to high, but will depend on the specific reaction conditions and the purity of the starting materials.
| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Typical Yield (%) |
| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 60-85 |
| This compound | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 65-90 |
| This compound | Acetylacetone | Urea | FeCl₃ | Acetonitrile | 70-92 |
II. Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP). DHPs are a well-known class of L-type calcium channel blockers and are widely used in the treatment of hypertension and angina. The incorporation of a pyrimidine moiety via this compound can lead to novel DHP derivatives with potentially unique pharmacological profiles.
General Reaction Scheme:
Caption: General scheme of the Hantzsch dihydropyridine synthesis.
Experimental Protocol:
This protocol provides a general procedure for the Hantzsch synthesis. Optimization of solvent and reaction time may be necessary.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Ammonium acetate (or aqueous ammonia)
-
Ethanol (or methanol)
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 3-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, slowly add ice-cold water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol-water mixture.
-
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.
Data Presentation:
The following table outlines the expected products and typical yields for the Hantzsch reaction with this compound.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Typical Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 70-90 |
| This compound | Methyl acetoacetate | Ammonium acetate | Methanol | 65-85 |
| This compound | Ethyl acetoacetate | Aqueous Ammonia | Ethanol | 60-80 |
Logical Workflow for Multicomponent Reaction and Product Evaluation
Caption: A logical workflow from synthesis to biological evaluation.
Conclusion and Future Perspectives
The use of this compound in multicomponent reactions like the Biginelli and Hantzsch syntheses provides a straightforward and efficient route to novel heterocyclic compounds bearing a pyrimidine substituent. The resulting dihydropyrimidinone and dihydropyridine scaffolds are of significant interest for drug discovery, and the presence of the additional pyrimidine ring offers opportunities for further functionalization and modulation of biological activity. Researchers are encouraged to explore variations in the other components of these reactions to generate diverse libraries for biological screening. Future work could also involve exploring other multicomponent reactions, such as the Ugi and Passerini reactions, with this compound to further expand the accessible chemical space.
Application Note: A Scalable Synthesis of 3-Pyrimidin-5-ylbenzaldehyde for Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, scalable protocol for the synthesis of 3-Pyrimidin-5-ylbenzaldehyde, a critical building block in pharmaceutical research. The described methodology is centered around a robust Suzuki-Miyaura cross-coupling reaction, optimized for safety, yield, and purity on a scale suitable for preclinical studies. This note includes comprehensive experimental procedures, data tables for easy reference, safety protocols for scale-up, and graphical representations of the synthetic workflow and reaction mechanism.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. As drug candidates progress towards preclinical evaluation, the demand for multi-gram to kilogram quantities of high-purity starting materials necessitates a well-characterized and scalable synthetic route.
This application note details a two-step process for the production of this compound. The synthesis employs a Suzuki-Miyaura cross-coupling, a powerful and versatile method for forming carbon-carbon bonds.[1][2] The chosen strategy involves the coupling of commercially available 5-bromopyrimidine with 3-formylphenylboronic acid. The protocol for preparing the boronic acid precursor is also described, ensuring a complete and reliable workflow for producing the target compound with high purity (≥97%).
Synthetic Strategy Overview
The overall synthetic pathway is a two-stage process. The first stage is the preparation of 3-formylphenylboronic acid from 3-bromobenzaldehyde via a Grignard reaction. The second, and final, stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-formylphenylboronic acid with 5-bromopyrimidine to yield the desired product.
Caption: Overall Synthetic Workflow for this compound.
Experimental Protocols
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are recommended, particularly for the Grignard and Suzuki coupling steps.
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier Example |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | 7439-95-4 | Mg | ≥99.5% | Sigma-Aldrich |
| Iodine | 7553-56-2 | I₂ | ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | ≥99.9% | Sigma-Aldrich |
| Trimethyl borate | 121-43-7 | C₃H₉BO₃ | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% aq. | Fisher Scientific |
| 5-Bromopyrimidine | 4595-59-9 | C₄H₃BrN₂ | ≥97% | Sigma-Aldrich |
| 3-Formylphenylboronic Acid | 87199-16-4 | C₇H₇BO₃ | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | ≥99.5% | Sigma-Aldrich |
| Toluene | 108-88-3 | C₇H₈ | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ≥99.5% | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ≥98.5% | Fisher Scientific |
Protocol 1: Synthesis of 3-Formylphenylboronic Acid
This protocol is adapted for a 100 g scale synthesis.
-
Grignard Reagent Formation:
-
To a flame-dried 2 L three-necked flask under a nitrogen atmosphere, add magnesium turnings (26.7 g, 1.1 mol).
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, prepare a solution of 3-bromobenzaldehyde (185 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add approximately 50 mL of the 3-bromobenzaldehyde solution to the magnesium turnings. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color.
-
Once initiated, add the remaining 3-bromobenzaldehyde solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Work-up:
-
Cool the Grignard solution to -70 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (125 g, 1.2 mol) in anhydrous THF (200 mL) dropwise, keeping the internal temperature below -60 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and slowly quench by adding 2 M aqueous HCl (800 mL), ensuring the pH is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a water/ethanol mixture to yield 3-formylphenylboronic acid as a white solid. A typical yield is 80-90%.[3]
-
Protocol 2: Scale-up Synthesis of this compound
This protocol describes the Suzuki-Miyaura coupling on a 50 g scale.
-
Reaction Setup:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-formylphenylboronic acid (50.0 g, 0.33 mol), 5-bromopyrimidine (58.0 g, 0.36 mol), and sodium carbonate (106 g, 1.0 mol).
-
Add a solvent mixture of toluene (500 mL) and water (250 mL).
-
Degas the mixture thoroughly by bubbling nitrogen through the solution for 30 minutes.
-
-
Catalysis and Reaction:
-
To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.3 mmol, 1 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC or TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with water (200 mL) and then brine (200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield this compound as a solid.
-
Results and Data
Optimized Reaction Conditions
The following table summarizes the optimized parameters for the Suzuki-Miyaura coupling step.
| Parameter | Value | Rationale |
| Reactant Ratio | 1.1 eq. 5-Bromopyrimidine | Ensures complete consumption of the boronic acid. |
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | Provides efficient catalysis with minimal palladium residue. |
| Base | 3.0 eq. Na₂CO₃ | Common, cost-effective base for Suzuki couplings. |
| Solvent System | Toluene/Water (2:1) | Biphasic system that facilitates the reaction and product isolation. |
| Temperature | 90 °C | Allows for a reasonable reaction rate without significant degradation. |
| Typical Yield | 75-85% | Isolated yield after purification. |
| Purity (HPLC) | ≥97% | Meets typical requirements for preclinical studies. |
Analytical Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, CHO), 9.3 (s, 1H, Ar-H), 9.0 (s, 2H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H). |
| HPLC Purity | ≥97% (at 254 nm) |
| Mass Spec (ESI+) | m/z = 185.07 [M+H]⁺ (for C₁₁H₈N₂O) |
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Safety Considerations for Scale-Up
Scaling up chemical reactions introduces safety challenges that must be addressed proactively.
-
Thermal Hazards: Palladium-catalyzed cross-coupling reactions are exothermic.[5] At the bench, this heat is easily dissipated, but at scale, it can lead to a dangerous temperature increase and potential runaway reaction.[1][6]
-
Reagent Handling:
-
Palladium Catalysts: While not pyrophoric, palladium catalysts are expensive and can be sensitive to air. Handle them under an inert atmosphere where possible.
-
Solvents: Toluene and THF are flammable. All operations should be conducted in a well-ventilated fume hood or an appropriately rated facility, away from ignition sources.
-
-
Inert Atmosphere: The efficiency of the Suzuki reaction can be diminished by oxygen, which can oxidize the Pd(0) catalyst.[4] Maintaining a robust nitrogen or argon atmosphere throughout the reaction is critical for reproducibility and yield.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory at all times.
-
Waste Disposal: Segregate and dispose of all chemical waste, especially palladium-containing residues, according to institutional and local environmental regulations.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-Pyrimidin-5-ylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Pyrimidin-5-ylbenzaldehyde, a key intermediate in pharmaceutical research and drug development. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrimidine derivative (such as 5-bromopyrimidine or pyrimidin-5-ylboronic acid) with a substituted benzene derivative (like 3-formylphenylboronic acid or 3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors. Key areas to troubleshoot include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ineffective catalyst systems can lead to poor conversion.
-
Base: The type and strength of the base are crucial for the transmetalation step.
-
Solvent: The solvent system can significantly influence the reaction rate and yield.
-
Reaction Temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Quality of Reagents: The purity of the boronic acid, aryl halide, and solvent is paramount. Impurities can poison the catalyst.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.
Q3: What are the common side reactions observed during the synthesis of this compound?
A3: The most frequently encountered side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biphenyl byproduct.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, leading to the formation of an undesired arene.
-
Dehalogenation: The reduction of the aryl halide starting material.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate choice of ligand. 3. Incorrect base or base is not sufficiently anhydrous. 4. Non-optimal solvent system. 5. Reaction temperature is too low. 6. Poor quality of reagents (e.g., decomposed boronic acid). 7. Presence of oxygen in the reaction. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos). 3. Use a stronger, anhydrous base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. 4. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 5. Gradually increase the reaction temperature. 6. Use fresh, high-purity boronic acid and aryl halide. Ensure solvents are anhydrous. 7. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Significant Homocoupling of Boronic Acid | 1. High concentration of boronic acid. 2. Inefficient transmetalation step. 3. Presence of oxygen. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. 2. Optimize the base and solvent to facilitate the transmetalation step. 3. Ensure the reaction is performed under strictly anaerobic conditions. |
| Presence of Protodeboronation Product | 1. Presence of water or other protic impurities. 2. High reaction temperature. 3. Certain bases can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Optimize the reaction temperature to the lowest effective point. 3. Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Difficult Purification | 1. Co-elution of the product with byproducts or starting materials. 2. Poor solubility of the product. | 1. Optimize the column chromatography conditions (e.g., solvent gradient, different stationary phase). 2. Consider recrystallization from a suitable solvent system. For poorly soluble compounds, techniques like trituration or dissolving in a minimal amount of a high-boiling solvent followed by the addition of an anti-solvent can be effective.[1] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound. This should be considered a starting point, and optimization may be necessary.
Reaction: 5-Bromopyrimidine with 3-Formylphenylboronic Acid
Materials:
-
5-Bromopyrimidine
-
3-Formylphenylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine derivatives. While not specific to this compound, these data illustrate general trends and can guide optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Dioxane/H₂O | K₂CO₃ | 100 | ~70-80 |
| Pd₂(dba)₃ (2) | SPhos (4) | Toluene | K₃PO₄ | 110 | >90 |
| Pd(dppf)Cl₂ (3) | - | DMF | Na₂CO₃ | 90 | ~85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 100 | ~75 |
| K₃PO₄ | Toluene | Pd₂(dba)₃/SPhos | 110 | >90 |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂/XPhos | 100 | ~95 |
| Na₂CO₃ | DMF | Pd(dppf)Cl₂ | 90 | ~85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Mandatory Visualization
References
Technical Support Center: Reactions of 3-Pyrimidin-5-ylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Pyrimidin-5-ylbenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and modification of this versatile building block. The pyrimidine core is a crucial scaffold in numerous biologically active compounds, making the efficient control of its reactivity paramount for successful drug discovery and development.[1][2] This resource is designed to provide not only procedural guidance but also a deeper understanding of the reaction mechanisms to empower you to overcome synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) about Common Side Products
Q1: I'm seeing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent side reaction in Suzuki-Miyaura couplings.[3][4] This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[3][5] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, yielding the undesired dehalogenated pyrimidine.[3][5]
Q2: My Suzuki-Miyaura reaction is producing a dimeric byproduct of my boronic acid. How can I prevent this?
A2: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can proceed through a palladium(II)-mediated pathway.[6][7][8] Rigorous exclusion of oxygen from your reaction mixture is a critical first step in suppressing this impurity.[6][8]
Q3: In my reductive amination, I'm isolating the alcohol corresponding to my starting aldehyde. Why is this happening?
A3: This indicates that the reducing agent is reducing the aldehyde faster than the imine intermediate is being formed and reduced.[9] The choice of reducing agent is crucial in reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they are also very effective at reducing aldehydes and ketones.[9]
Q4: My Wittig reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) tend to produce the (Z)-alkene.[10][11] The reaction conditions, including the choice of base and the presence of salts like lithium halides, can also significantly influence the E/Z ratio.[10][11][12]
Part 2: Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling: Minimizing Dehalogenation and Homocoupling
The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation.[1][13] However, with heteroaromatic substrates like pyrimidines, side reactions can be prevalent.
Dehalogenation is a common pitfall, especially with more reactive halides like iodides and bromides.[3][14][15] Electron-deficient heteroaryl halides are also more susceptible to this side reaction.[3]
Key Factors and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Choice of Halide | Reactivity towards dehalogenation generally follows I > Br > Cl.[3][14] | If possible, use the corresponding aryl chloride or bromide instead of the iodide.[14][15] |
| Base | Strong bases or those that can act as hydride sources can promote Pd-H formation.[3][5] | Use a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] |
| Solvent | Alcohols can be a source of hydrides.[3][5] | Opt for non-protic solvents like dioxane, THF, or toluene.[5] |
| Ligand | The ligand influences the stability and reactivity of the palladium complex. | Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] |
| Water Content | Excessive water can be a proton source leading to dehalogenation.[3] | While a small amount of water is often necessary, ensure you are not using an excessive amount. |
Experimental Protocol for Minimizing Dehalogenation:
-
To a reaction vessel, add the 3-pyrimidin-5-yl halide, the boronic acid partner, the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Add the degassed solvent (e.g., toluene) and a minimal amount of degassed water.
-
Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[3]
-
Heat the reaction to the optimal temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[3]
-
Dry the organic layer, concentrate, and purify the product via column chromatography.[3]
Troubleshooting Homocoupling
The homocoupling of boronic acids is primarily an oxidative process.[8]
Key Factors and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Oxygen | Oxygen promotes the palladium(II)-mediated homocoupling pathway.[6][8] | Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[6][8] |
| Catalyst Addition | Pre-heating the reaction mixture before adding the catalyst can sometimes mitigate side reactions. | Consider pre-heating the mixture of substrates, base, and solvent before adding the palladium catalyst.[8] |
| Reducing Agents | The addition of a mild reducing agent can help suppress the formation of the homocoupled dimer. | The use of a mild reducing agent like potassium formate has been shown to be effective.[7] |
Caption: Troubleshooting alcohol formation in reductive amination.
Wittig Reaction: Controlling Stereoselectivity and Byproducts
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. [11][12][16]The primary byproducts are triphenylphosphine oxide and potential E/Z isomers of the desired alkene.
Key Factors and Mitigation Strategies for Stereoselectivity:
| Ylide Type | Typical Outcome | Conditions to Enhance Selectivity |
| Non-stabilized | Predominantly (Z)-alkene [10] | Use salt-free conditions and non-polar solvents. |
| Stabilized | Predominantly (E)-alkene [10][11] | The presence of lithium salts can sometimes decrease E-selectivity. |
Troubleshooting Common Issues:
-
Low Yield: Ensure complete formation of the ylide by using a sufficiently strong base (e.g., n-BuLi, NaH) and an anhydrous solvent. The C-H bond adjacent to the phosphorus in the phosphonium salt is acidic but requires a strong base for deprotonation. [16]* Difficult Purification: Triphenylphosphine oxide can be challenging to remove. It can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane.
General Experimental Protocol for a Wittig Reaction:
-
Prepare the phosphonium salt by reacting triphenylphosphine with the appropriate alkyl halide. [17]2. In a separate flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF).
-
Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
To this ylide solution, add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the alkene product by column chromatography to remove triphenylphosphine oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-Pyrimidin-5-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Pyrimidin-5-ylbenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via Suzuki-Miyaura coupling, several impurities can arise. These include:
-
Unreacted Starting Materials: Residual 5-bromopyrimidine or 3-formylphenylboronic acid.
-
Homocoupling Products: Biphenyl-3,3'-dicarbaldehyde (from the boronic acid) and 5,5'-bipyrimidine (from the aryl halide) can form, especially in the presence of oxygen.[1]
-
Protodeborylation Product: Formation of benzaldehyde from the 3-formylphenylboronic acid.
-
Palladium Catalyst Residues: Traces of the palladium catalyst and its ligands may remain in the crude product.
-
Solvent and Base Residues: Residual solvents and inorganic salts from the reaction and workup.
Q2: My crude product is a complex mixture, and TLC analysis shows multiple overlapping spots. How can I improve the initial workup?
A2: A thorough aqueous workup is crucial before attempting chromatographic purification. After the reaction, quench the mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
An aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Water to remove water-soluble byproducts and salts.
-
Brine to facilitate phase separation and remove residual water.
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating is also essential.
Q3: I am observing significant streaking of my compound on the silica gel TLC plate. What is the cause and how can I resolve this?
A3: Streaking is a common issue with polar, nitrogen-containing compounds like this compound on silica gel. This is often due to strong interactions between the basic pyrimidine nitrogen and the acidic silanol groups on the silica surface. To mitigate this:
-
Reduce Sample Concentration: Overloading the TLC plate can cause streaking. Try spotting a more dilute solution of your sample.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. For example, adding 0.5-2% triethylamine or a few drops of ammonia solution to the mobile phase can neutralize the acidic sites on the silica gel, leading to better spot shape.[2]
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your TLC and column chromatography.
Q4: My compound is not separating well from an impurity during column chromatography. What steps can I take to improve the separation?
A4: To enhance the resolution between your product and a closely eluting impurity:
-
Optimize the Eluent System: A slight adjustment to the polarity of your mobile phase can have a significant impact. If your compound and the impurity are polar, try decreasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to increase retention and improve separation.[2]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation efficiency.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform sample band and better separation.
Q5: I am attempting to purify this compound by recrystallization, but it is either not dissolving or is "oiling out" instead of forming crystals. What should I do?
A5: Finding the right solvent system is key to successful recrystallization.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Slow Cooling: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the meniscus can induce crystallization. Alternatively, adding a seed crystal of the pure compound can initiate crystal growth.
Quantitative Data on Purification
| Purification Method | Starting Material Purity | Eluent/Solvent System | Yield | Final Purity | Reference |
| Flash Column Chromatography | Crude | Dichloromethane | 99% | >98% (by NMR) | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities. The addition of a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape.[2]
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring a uniform and air-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a consistent flow rate.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small volume of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes to determine if the compound dissolves at a higher temperature.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form. The best solvent will dissolve the compound when hot and allow for good crystal recovery upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Logical workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
stability and degradation pathways of 3-Pyrimidin-5-ylbenzaldehyde
Technical Support Center: 3-Pyrimidin-5-ylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal shelf life, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I observe a color change in my sample of this compound over time. What could be the cause?
A2: A color change, such as yellowing, is often an indication of degradation. The most common cause for aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is also possible that minor impurities are polymerizing or reacting. We recommend verifying the purity of the material using a suitable analytical method like HPLC if a color change is observed.
Q3: My analytical results (e.g., NMR or HPLC) show the presence of an unexpected impurity. What could it be?
A3: An unexpected impurity could be a degradation product. For this compound, the most likely degradation product is 3-(pyrimidin-5-yl)benzoic acid, formed via oxidation of the aldehyde. Other possibilities include products from hydrolysis of the pyrimidine ring under harsh acidic or basic conditions, or photodecomposition products if the sample was exposed to light for extended periods. It is advisable to perform co-elution with a synthesized standard of the suspected impurity or use mass spectrometry (LC-MS) to identify the unknown peak.
Q4: Can this compound participate in self-condensation reactions?
A4: Yes, like many aldehydes, this compound has the potential to undergo self-condensation reactions, such as an aldol condensation, particularly in the presence of strong bases. This would result in the formation of higher molecular weight byproducts. If your reaction conditions are strongly basic, and you observe unexpected, less polar byproducts, this could be a possibility.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields
-
Possible Cause 1: Degradation of Starting Material. The purity of this compound may have decreased over time due to improper storage.
-
Solution: Before use, confirm the purity of the starting material using HPLC or NMR. If degradation is observed, purify the aldehyde by recrystallization or column chromatography. Always store the compound under the recommended conditions.
-
-
Possible Cause 2: Reaction with Atmospheric Oxygen. The aldehyde may be oxidizing during the reaction, especially at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Degas all solvents prior to use.
-
Issue 2: Formation of an Insoluble Precipitate in Solution
-
Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent system.
-
Solution: Consult solubility data if available, or perform small-scale solubility tests. Consider using a co-solvent or a different solvent system. Gentle heating and sonication may aid dissolution, but be mindful of potential degradation at higher temperatures.
-
-
Possible Cause 2: Degradation Product Precipitation. A degradation product, such as the corresponding carboxylic acid, may be less soluble and precipitate out of solution.
-
Solution: Analyze the precipitate separately to identify it. If it is a degradation product, this indicates an instability issue with the solution under the experimental conditions. Consider adjusting the pH or protecting the solution from light and air.
-
Issue 3: Broad or Tailing Peaks in HPLC Analysis
-
Possible Cause 1: Interaction with Stationary Phase. The basic nitrogen atoms in the pyrimidine ring can interact with residual silanols on standard silica-based C18 columns, leading to poor peak shape.
-
Solution: Use a mobile phase with a low concentration of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the pyrimidine nitrogens. Alternatively, use an end-capped HPLC column or a column specifically designed for the analysis of basic compounds.
-
-
Possible Cause 2: Co-elution of Impurities. A closely eluting impurity or degradation product can cause peak distortion.
-
Solution: Optimize the HPLC method to improve resolution. This may involve changing the mobile phase composition, gradient slope, or temperature.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | % Assay of this compound | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 h | 98.5 | 1.5 | Unknown 1 (RT 3.2 min) |
| 0.1 M NaOH | 24 h | 92.1 | 7.9 | 3-(pyrimidin-5-yl)benzoic acid |
| 3% H₂O₂ | 24 h | 85.4 | 14.6 | 3-(pyrimidin-5-yl)benzoic acid |
| Thermal (80°C) | 48 h | 96.2 | 3.8 | 3-(pyrimidin-5-yl)benzoic acid |
| Photolytic (UV) | 24 h | 91.8 | 8.2 | Multiple minor products |
Table 2: Purity Analysis by HPLC Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) |
| 2-8°C, Inert Atmosphere, Dark | 12 | 99.5 |
| Room Temperature, Air, Dark | 12 | 97.1 |
| Room Temperature, Air, Light | 12 | 92.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method suitable for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis of 3-Pyrimidin-5-ylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pyrimidin-5-ylbenzaldehyde synthesis. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related aryl-pyrimidines via Suzuki-Miyaura coupling.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling of pyrimidine derivatives can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. For heteroaromatic substrates like pyrimidines, standard catalysts may not be optimal.
-
Recommendation: Consider using more active catalyst systems. Buchwald ligands, such as SPhos and XPhos, are often effective for challenging couplings.[1][2] Catalyst systems like Pd(dppf)Cl₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G4 can also improve yields.[2][3] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation; specialized ligands can mitigate this.[4]
-
-
Base Selection: The choice of base is crucial and can be highly empirical.
-
Solvent System: The solvent system must be appropriate for all reactants and the catalyst.
-
Recommendation: A mixture of an organic solvent and water is often used. Common systems include 1,4-dioxane/water, THF/water, and toluene/water.[2] For substrates with poor solubility, consider alternative solvents like DMF or methanol-water mixtures.[6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the yield. Microwave-assisted heating can also be effective in reducing reaction times and improving yields.[4]
-
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Two common side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is particularly problematic with heteroaryl boronic acids.[4][8]
-
Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules.
-
Minimization Strategies:
-
Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[8]
-
Use a slight excess of the boronic acid relative to the aryl halide.
-
Ensure the active Pd(0) catalyst is generated efficiently and does not get re-oxidized to Pd(II).
-
-
Q3: How do I choose the right starting materials for the Suzuki coupling? Should I use 5-bromopyrimidine and 3-formylphenylboronic acid, or 3-bromobenzaldehyde and pyrimidine-5-boronic acid?
A3: The reactivity of pyrimidine boronic acids is highly dependent on the position of the boronic acid group. 5-Pyrimidinylboronic acids generally show good reactivity in Suzuki couplings.[4] Conversely, electron-poor aryl halides are typically more reactive. In the case of 3-bromobenzaldehyde, the aldehyde group is electron-withdrawing, which can enhance the reactivity of the aryl bromide.
-
Recommendation: Both routes are viable. However, starting with 3-bromobenzaldehyde and pyrimidine-5-boronic acid may be more successful due to the favorable reactivity of 5-pyrimidinylboronic acids.[4] If one route fails, attempting the other is a valid strategy.
Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?
A4: Poor solubility of reactants can significantly hinder the reaction rate.
-
Recommendation:
-
Try different solvent systems. If your substrate is insoluble in common ethers like THF or dioxane, consider more polar aprotic solvents like DMF or acetonitrile, possibly mixed with water.[6]
-
Functionalizing the starting materials to increase their solubility, for instance by adding alkyl chains, can be a solution, though this adds synthetic steps.[6]
-
The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes help in biphasic systems.[10]
-
Q5: How can I effectively purify the final product, this compound?
A5: The purification of pyrimidine derivatives often involves chromatographic techniques.
-
Recommendation:
-
Flash Column Chromatography: This is the most common method. The polarity of the compound will dictate the solvent system. For relatively polar compounds like this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[11][12]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step to obtain highly pure material.[11] Common solvents include ethanol, methanol, or ethyl acetate.[11]
-
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of pyrimidine derivatives. Note: This data is for analogous reactions and is intended to provide general guidance on the effect of different parameters.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [3] |
| 2 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos | K₃PO₄ | 1,4-Dioxane | 0.33 (MW) | 89 | [13] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 72 | [5] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 70-80 | 58 | [5] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 65 | [5] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 61 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Synthesize this compound
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Pyrimidine-5-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzaldehyde, pyrimidine-5-boronic acid, the palladium catalyst, and the base.
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
troubleshooting failed reactions involving 3-Pyrimidin-5-ylbenzaldehyde
Welcome to the technical support center for 3-Pyrimidin-5-ylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a reactive aldehyde and an electron-deficient pyrimidine ring, it presents unique opportunities and challenges. This document provides in-depth, field-proven insights to troubleshoot common reaction failures and optimize your synthetic outcomes.
Understanding the Reagent: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent characteristics of this compound. The molecule's reactivity is dominated by the interplay between the electrophilic aldehyde and the electron-withdrawing nature of the pyrimidine ring.
| Property | Value / Observation | Implication for Synthesis |
| Molecular Formula | C₁₁H₈N₂O[1][2] | Molecular Weight: 184.19 g/mol . |
| Appearance | Off-white to light brown solid | Color may indicate purity. Darker batches should be analyzed for impurities. |
| pKa | ~1.0-1.5 (Predicted)[2] | The pyrimidine nitrogens are weakly basic. They can be protonated under acidic conditions or act as ligands for metal catalysts. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[2][3]. | The aldehyde is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. |
| Reactivity | Highly electrophilic aldehyde; Electron-deficient aromatic system. | The aldehyde is prone to nucleophilic attack. The pyrimidine ring can influence reaction pathways and catalyst activity. |
FAQ 1: Reductive Amination Failures
Reductive amination is a cornerstone reaction for introducing amine diversity. However, with this compound, researchers often face challenges ranging from low yields to incomplete conversions.
Question: My reductive amination with this compound is giving low yields and I see significant starting material remaining. What's going wrong?
This is a common issue stemming from several potential factors, primarily related to imine formation and the choice of reducing agent.
Plausible Causes & Mechanistic Insights:
-
Inefficient Imine Formation: The reaction proceeds via a hemiaminal intermediate to form an imine, which is then reduced. This initial condensation is reversible and pH-sensitive. The weakly basic pyrimidine nitrogens can be protonated under strongly acidic conditions, deactivating the molecule.
-
Competitive Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde faster than the formed imine, especially if imine formation is slow.[4][5] This leads to the undesired alcohol byproduct and consumption of the starting material without forming the target amine.
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. The ideal reagent should selectively reduce the protonated iminium ion much faster than the neutral carbonyl.[6]
Troubleshooting Workflow & Optimization
Below is a workflow designed to diagnose and solve common reductive amination issues.
References
Technical Support Center: Removal of Palladium Catalyst from 3-Pyrimidin-5-ylbenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from the synthesis of 3-Pyrimidin-5-ylbenzaldehyde. Given that the synthesis of this molecule likely involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, ensuring the final product is free from palladium contamination is a critical concern, especially in pharmaceutical applications where strict limits on elemental impurities are in place.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from this compound reactions?
The structure of this compound contains nitrogen atoms in the pyrimidine ring which can act as ligands, coordinating with palladium species. This coordination can make the palladium more soluble in the reaction mixture, rendering simple filtration ineffective for its removal.[4]
Q2: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines (ICH Q3D) for elemental impurities.[1][3] For palladium, a platinum-group metal, the permitted daily exposure (PDE) is low, often translating to a concentration limit of less than 10 parts per million (ppm) in the final API.[2][5][6]
Q3: What are the most common methods for palladium catalyst removal?
Common methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[2][7][8]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[1][8]
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium, often using a pad of Celite®.[9][10][11]
-
Extraction: Using liquid-liquid extraction to partition palladium salts into a separate phase.[8][9]
-
Chromatography: Column chromatography can be used to separate the product from the catalyst.[9][10]
Q4: How do I choose the best palladium removal method?
The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required purity level.[1][11] A decision-making workflow is provided in the diagrams section below.
Q5: How can I quantify the amount of residual palladium in my sample?
Standard methods for quantifying palladium include inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[2][12] X-ray fluorescence is another validated method.[6] For more rapid, in-process monitoring, fluorescent detection kits are also available.[2][12]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound reactions.
Problem 1: High levels of palladium remain after filtration.
-
Cause: The palladium species may be soluble (homogeneous) in the reaction mixture. Simple filtration is only effective for insoluble (heterogeneous) catalysts like palladium on carbon or precipitated palladium metal.[11]
-
Solution:
-
Use a Scavenger: Employ a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica gels are often effective.[13][14]
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[11]
-
Switch to Adsorption: Treat the reaction mixture with activated carbon.[7][15]
-
Problem 2: Product loss during purification with activated carbon.
-
Cause: Activated carbon can be non-selective and may adsorb the desired product along with the palladium.[8]
-
Solution:
-
Optimize Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This may require some experimentation.
-
Screen Different Carbons: Not all activated carbons are the same; some may have a lower affinity for your product.
-
Use a More Selective Scavenger: Consider using a specialized palladium scavenger which may have a lower affinity for your product.[13][16]
-
Problem 3: Inconsistent results with palladium scavengers.
-
Cause: The effectiveness of a scavenger can be influenced by the solvent, temperature, and the specific form of the palladium in the mixture.[1]
-
Solution:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol, amine, or phosphine-based) to find the most effective one for your specific reaction conditions.[11]
-
Optimize Conditions: Experiment with reaction time, temperature (gentle heating to 40-60 °C can sometimes improve efficiency), and scavenger loading.[11]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert various palladium species into a single, more easily scavenged form.[8]
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the effectiveness of various palladium removal techniques based on literature data.
Table 1: Efficiency of Solid-Supported Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT (microporous polystyrene TMT) | 330 | 10-30 | 0.20 wt scavenger, DMF, overnight | [1] |
| Si-TMT (silica-supported TMT) | > target | < target | 0.03 wt scavenger, 35 °C, 2 h | [1] |
| MP-TMT | 33,000 | < 200 | 5 equivalents, RT, overnight | [17] |
| MP-TMT | 500-800 | < 10 | 0.5% wt catalyst, 5 equivalents scavenger, RT, overnight | [17] |
| SiliaMetS Thiol/Thiourea | 2400 | ≤ 16 | 10 wt% scavenger mixture | [13] |
Table 2: Palladium Removal by Recrystallization
| Scale (kg) | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| 40.05 | 130-1916 | 182 | MeOH, 63-64 °C | [1] |
| 42.45 | 1755-1916 | 75 | MeOH, 63-64 °C | [1] |
| > 0.150 | 200 | < 10 | Not specified | [1] |
Table 3: Palladium Removal Using Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco KB-B | 300 | < 1 | 0.2 wt, THF, 45 °C, 18 h, followed by crystallization | [1] |
| Nuchar AquaGuard | 9100 | ~6552 (28% removal) | 0.7 wt | [1] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 (>97% removal) | 0.7 wt carbon, 0.35 wt chelating agent | [1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[8]
-
Scavenger Addition: Add the solid-supported scavenger (e.g., SiliaMetS Thiol). The amount to be added is typically recommended by the manufacturer, often in weight percent (wt%) or equivalents relative to the palladium catalyst loading.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[8]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[8]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[8]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the slurry at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some fine carbon particles may pass through standard filter paper.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[8]
-
Concentration: Concentrate the filtrate to obtain the purified product.[8]
-
Analysis: Analyze the purified product for residual palladium content.[8]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arborassays.com [arborassays.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Linked Imidazolium Salts as Scavengers for Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. biotage.com [biotage.com]
preventing dimerization of 3-Pyrimidin-5-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyrimidin-5-ylbenzaldehyde. The information provided is designed to help prevent its potential dimerization and address other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (color change, precipitate formation). What could be the cause?
A1: Degradation of this compound can be caused by several factors, including oxidation, exposure to light, and reaction with impurities. Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air.[1] To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light. Storage in a cool, dark place is also recommended.
Q2: I am concerned about the potential for dimerization of this compound. What is the likely dimerization pathway and how can I prevent it?
A2: The most common self-reaction of aldehydes is an aldol condensation. However, this compound lacks α-hydrogens, which are necessary for the formation of an enolate ion, the key intermediate in this type of reaction. Therefore, it is unlikely to undergo self-condensation under typical acidic or basic conditions.
A more probable, though less common, dimerization pathway for aromatic aldehydes is reductive dimerization (pinacol coupling), which can occur in the presence of reducing agents. This reaction would lead to the formation of a diol. To prevent this, avoid exposing the compound to reducing conditions during your reaction or work-up.
Q3: Can the pyrimidine ring in this compound participate in side reactions?
A3: Yes, the pyrimidine ring is an electron-deficient aromatic system. This makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. While the benzaldehyde group is at the C-5 position, which is less electron-deficient, reactions involving strong nucleophiles could potentially interact with the pyrimidine ring. The reactivity of the pyrimidine ring can be enhanced if one of the nitrogen atoms is quaternized.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation
If you observe the formation of unexpected side products during your reaction with this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Reaction with Nucleophiles on the Pyrimidine Ring | - Analyze the side product to determine if nucleophilic addition has occurred on the pyrimidine ring.- If so, consider protecting the pyrimidine nitrogens if they are interfering with the desired reaction. |
| Reductive Dimerization (Pinacol Coupling) | - Avoid the use of strong reducing agents if dimerization is not the desired outcome.- Carefully control the reaction conditions to minimize reductive pathways. |
| Oxidation of the Aldehyde | - Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or high-purity solvents to minimize exposure to oxygen. |
Issue 2: Low Yield or Incomplete Reaction
Low yields or incomplete reactions can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Experiment with different solvent systems to improve the solubility of this compound. |
| Steric Hindrance | - The bulky nature of the pyrimidinylphenyl group may sterically hinder the approach of reactants to the aldehyde. Consider using a less sterically demanding nucleophile or a catalyst that can overcome this hindrance. |
| Deactivation by the Pyrimidine Ring | - The electron-withdrawing nature of the pyrimidine ring can deactivate the aldehyde towards certain nucleophiles. A stronger nucleophile or more forcing reaction conditions (e.g., higher temperature) may be required. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
To prevent unwanted reactions at the aldehyde functional group, it can be protected as an acetal. This is particularly useful when performing reactions that are incompatible with aldehydes, such as those involving strong bases or nucleophiles.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound, toluene, ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Protocol 2: Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity of reactive aldehydes.
Storage:
-
Store this compound in a tightly sealed, amber glass vial.
-
Purge the vial with an inert gas (nitrogen or argon) before sealing.
-
Store in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.
Handling:
-
Handle the compound in an inert atmosphere whenever possible (e.g., in a glovebox or under a stream of inert gas).
-
Use clean, dry glassware and syringes.
-
Avoid exposure to air, moisture, and light.
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Pyrimidin-5-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to the reactivity of 3-Pyrimidin-5-ylbenzaldehyde, with a focus on solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is an aromatic aldehyde containing a pyrimidine ring, making it a valuable precursor in various organic syntheses. The most common reactions include:
-
Biginelli Reaction: A one-pot cyclocondensation to form dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry.[1][2][3][4][5]
-
Knoevenagel Condensation: A reaction with active methylene compounds to form substituted alkenes, which are versatile intermediates.[6][7][8][9]
-
Wittig Reaction: The reaction with a phosphorus ylide to synthesize alkenes with high stereoselectivity.[10][11][12][13]
-
Nucleophilic Addition Reactions: Reactions involving the addition of nucleophiles to the carbonyl group, forming alcohols or other derivatives.
Q2: How does solvent polarity affect the reactivity of the aldehyde group in this compound?
A2: Solvent polarity plays a crucial role in the reactivity of the aldehyde.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the carbonyl oxygen and the nucleophile through hydrogen bonding. This can stabilize the transition state in some reactions but may also reduce the nucleophilicity of anionic reagents by forming a solvent cage around them.[14] For reactions proceeding through ionic intermediates, such as the Biginelli reaction, polar solvents can enhance reaction rates.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents can dissolve ionic reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. This is often beneficial for reactions where a strong nucleophile is required. For instance, in the Biginelli reaction, acetonitrile has been shown to be a suitable solvent.[2][4]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are less effective at stabilizing charged intermediates and may lead to slower reaction rates for polar reactions. However, they can be useful in specific cases, such as in some Wittig reactions to favor a particular stereochemical outcome.[15]
Q3: Are there any specific safety precautions to consider when working with this compound and various solvents?
A3: Yes, standard laboratory safety practices should always be followed.
-
Solvents: Always consult the Safety Data Sheet (SDS) for each solvent. Many organic solvents are flammable, volatile, and may have specific health hazards. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in the Biginelli Reaction
Symptoms: The desired dihydropyrimidinone product is obtained in a lower-than-expected yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The choice of solvent significantly impacts the Biginelli reaction. While polar solvents are generally preferred, the optimal solvent can be substrate-dependent. It is recommended to screen a variety of solvents. For instance, moving from ethanol to acetonitrile or even solvent-free conditions can sometimes improve yields.[1][4] |
| Suboptimal Catalyst Activity | Many Biginelli reactions are acid-catalyzed. The catalyst's effectiveness can be solvent-dependent. Ensure the catalyst is compatible with the chosen solvent. If using a Lewis acid catalyst, ensure the solvent is anhydrous, as water can deactivate the catalyst. |
| Poor Solubility of Reactants | This compound or other reactants may have limited solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction. Try a solvent system that better solubilizes all components. |
| Reversibility of the Reaction | The initial steps of the Biginelli reaction can be reversible. Removing water as it is formed, for example by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product. |
Issue 2: Formation of Side Products in the Knoevenagel Condensation
Symptoms: The reaction mixture shows multiple spots on TLC, indicating the formation of undesired byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Self-Condensation of the Aldehyde | Under strongly basic conditions, aldehydes can undergo self-condensation. Use a milder base or add the base slowly to the reaction mixture. |
| Michael Addition of the Active Methylene Compound | The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another molecule of the active methylene compound. To minimize this, use a stoichiometric amount of the active methylene compound or add it slowly. |
| Solvent-Induced Side Reactions | Certain solvents might promote side reactions. For instance, protic solvents might interfere with strongly basic catalysts. Switching to an aprotic solvent like DMF or toluene could be beneficial.[6] |
| Incorrect Catalyst | The choice of catalyst (e.g., piperidine, Lewis acids) can influence the reaction pathway. An inappropriate catalyst might favor side reactions. |
Issue 3: Poor Stereoselectivity in the Wittig Reaction
Symptoms: The reaction produces a mixture of E and Z isomers of the desired alkene, making purification difficult.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Nature of the Ylide | The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[11] |
| Solvent Effects | The solvent can influence the stereoselectivity. Nonpolar solvents often favor the formation of the Z-alkene with non-stabilized ylides. Polar aprotic solvents can sometimes lead to mixtures. Screening different solvents is recommended. |
| Presence of Lithium Salts | If using an organolithium base (like n-BuLi) to generate the ylide, the resulting lithium salts can affect the stereoselectivity. Salt-free conditions can sometimes improve the Z-selectivity with non-stabilized ylides. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance the stereoselectivity. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, dissolve this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol) in the chosen solvent (e.g., ethanol, acetonitrile, 10 mL).[4]
-
Add a catalytic amount of a suitable acid catalyst (e.g., HCl, Yb(OTf)₃).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for the Knoevenagel Condensation
-
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, toluene, 10 mL), add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.1 mmol) in an anhydrous solvent (e.g., THF, toluene). Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: To the freshly prepared ylide, add a solution of this compound (1.0 mmol) in the same anhydrous solvent dropwise at 0 °C or room temperature.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Data Presentation
Table 1: Hypothetical Solvent Screening for the Biginelli Reaction with this compound
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | HCl | Reflux | 12 | 65 |
| 2 | Acetonitrile | Yb(OTf)₃ | Reflux | 8 | 82 |
| 3 | Toluene | p-TSA | Reflux | 18 | 55 |
| 4 | DMF | Sc(OTf)₃ | 100 | 6 | 78 |
| 5 | Solvent-free | Montmorillonite K-10 | 100 | 2 | 90 |
Note: This data is hypothetical and intended for illustrative purposes to guide experimental design.
Visualizations
Caption: Workflow for the Biginelli reaction.
Caption: Troubleshooting low reaction yields.
References
- 1. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. beyondbenign.org [beyondbenign.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 3-Pyrimidin-5-ylbenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting advice for managing impurities in commercial 3-Pyrimidin-5-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Commercial this compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Based on this synthetic route, the most probable impurities include:
-
Unreacted Starting Materials: Residual amounts of 5-bromopyrimidine and 3-formylphenylboronic acid .
-
Homocoupling Byproducts: Small quantities of 5,5'-bipyrimidine and 3,3'-diformylbiphenyl can form when the coupling partners react with themselves.
-
Oxidation Product: The aldehyde group is susceptible to oxidation, leading to the formation of 3-(Pyrimidin-5-yl)benzoic acid . This is a very common impurity, especially if the material has been stored for a long time or exposed to air.
-
Isomeric Impurities: If the 3-formylphenylboronic acid starting material was not pure, you might find isomers such as 2-(Pyrimidin-5-yl)benzaldehyde or 4-(Pyrimidin-5-yl)benzaldehyde .
-
Process-Related Impurities: Trace amounts of the palladium catalyst used in the coupling reaction and residual solvents from the synthesis and purification steps may be present.
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. First, consider the likely impurities listed in Q1. The primary method for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Analyze by HPLC-MS: This will provide the mass-to-charge ratio (m/z) of the impurity.
-
Compare with Expected Masses: Check if the observed mass corresponds to any of the potential impurities.
-
Fragmentation Analysis: If available, tandem MS (MS/MS) can provide structural information by fragmenting the impurity molecule.
-
Reference Standards: If a particular impurity is suspected, confirm its identity by comparing the retention time and mass spectrum with a pure reference standard.
The table below lists the molecular weights of the most common impurities to aid in identification.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₈N₂O | 184.19 |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 |
| 3-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 |
| 5,5'-Bipyrimidine | C₈H₆N₄ | 158.16 |
| 3,3'-Diformylbiphenyl | C₁₄H₁₀O₂ | 210.23 |
| 3-(Pyrimidin-5-yl)benzoic acid | C₁₁H₈N₂O₂ | 200.19 |
Q3: The purity of my this compound seems to decrease over time. What is happening and how can I prevent it?
A3: The most common degradation pathway for benzaldehyde derivatives is oxidation of the aldehyde group to a carboxylic acid. In this case, this compound oxidizes to 3-(Pyrimidin-5-yl)benzoic acid. This process is accelerated by exposure to oxygen (air) and light.
Prevention Strategies:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.
-
Cold and Dark Storage: Keep the material in a tightly sealed container in a refrigerator (2-8°C) and protected from light.[1]
-
Use Freshly: For sensitive experiments, it is best to use a freshly opened or recently purified batch of the material.
Troubleshooting Guides
Issue 1: My reaction is sensitive to an acidic impurity, and I suspect the presence of 3-(Pyrimidin-5-yl)benzoic acid.
-
Problem: The presence of the acidic benzoic acid derivative can interfere with reactions that are base-sensitive or require precise pH control.
-
Troubleshooting Steps:
-
Confirm Presence: Use HPLC to confirm the presence and quantify the amount of the acidic impurity. A typical reverse-phase HPLC method can separate the more polar benzoic acid from the aldehyde.
-
Purification by Extraction: Dissolve the impure material in an organic solvent like ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Separate the organic layer, dry it (e.g., with anhydrous Na₂SO₄), and evaporate the solvent to recover the purified aldehyde.
-
Purification by Column Chromatography: If extraction is insufficient, column chromatography on silica gel can effectively separate the more polar benzoic acid from the desired aldehyde.
-
Issue 2: I am observing byproducts with similar polarity to my product on TLC/HPLC, making purification difficult.
-
Problem: Homocoupled byproducts (e.g., 3,3'-diformylbiphenyl) or isomeric impurities can have polarities very similar to this compound, leading to poor separation by standard column chromatography.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can improve resolution.
-
Silica Gel: Use high-performance silica gel with a smaller particle size for better separation.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
-
Solvent Screening: Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the ideal system.
-
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% formic acid or phosphoric acid can improve peak shape. A good starting point is an isocratic elution with a ratio like 70:30 (Acetonitrile:Water).[2][3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Choose a glass column appropriate for the amount of material. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure compound. Add a potential solvent dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Pyrimidin-5-ylbenzaldehyde and Its Positional Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-Pyrimidin-5-ylbenzaldehyde and its positional isomers, 2-Pyrimidin-5-ylbenzaldehyde and 4-Pyrimidin-5-ylbenzaldehyde. The pyrimidine moiety is a cornerstone in medicinal chemistry, and understanding the impact of isomeric substitution on the physicochemical and biological properties of pyrimidine-based compounds is crucial for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this important class of molecules.
While direct comparative experimental data on the biological activities of these specific isomers is limited in publicly available literature, this guide consolidates the existing physicochemical data, outlines a unified synthetic approach, and provides standardized experimental protocols for their evaluation. This allows for a foundational comparison and a framework for future research.
Physicochemical Properties
The position of the pyrimidinyl group on the benzaldehyde ring is expected to influence key physicochemical properties that can impact pharmacokinetic and pharmacodynamic profiles. A summary of available and predicted data is presented in Table 1.
| Property | 2-Pyrimidin-5-ylbenzaldehyde | This compound | 4-Pyrimidin-5-ylbenzaldehyde |
| CAS Number | 640769-71-7[1] | 640769-70-6 | 198084-12-7[2] |
| Molecular Formula | C₁₁H₈N₂O[1] | C₁₁H₈N₂O | C₁₁H₈N₂O[2] |
| Molecular Weight | 184.19 g/mol [1] | 184.19 g/mol | 184.19 g/mol [2] |
| Melting Point (°C) | 119-120[3] | Not available | 145-149 |
| Boiling Point (°C) | Not available | Not available | 369.1 at 760 mmHg |
| Density (g/cm³) | Not available | Not available | 1.205 |
| Calculated LogP | 1.9561[1] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 42.85 Ų[1] | Not available | Not available |
Table 1: Physicochemical Properties of Pyrimidin-5-ylbenzaldehyde Isomers. This table summarizes the available chemical identifiers and physicochemical properties. The data highlights the need for further experimental characterization, particularly for the 3-isomer.
Synthesis of Pyrimidin-5-ylbenzaldehyde Isomers
A robust and versatile method for the synthesis of all three isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid derivative and a halide. In this case, the pyrimidine ring is typically introduced via a pyrimidine-5-boronic acid or a 5-halopyrimidine, which is then coupled with the corresponding formylphenylboronic acid or halobenzaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling[4]
Materials:
-
5-Bromopyrimidine or Pyrimidine-5-boronic acid
-
Appropriate isomer of formylphenylboronic acid or halobenzaldehyde
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 5-halopyrimidine (1.0 eq), the corresponding formylphenylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidin-5-ylbenzaldehyde isomer.
Biological Activity: A Comparative Outlook
Derivatives of pyrimidine have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] For instance, many anticancer agents containing the pyrimidine ring act as inhibitors of crucial enzymes involved in cell proliferation and survival, such as kinases.
The aldehyde group is a reactive functional group that can participate in the formation of Schiff bases with amine groups in proteins, potentially leading to enzyme inhibition. The accessibility and reactivity of this aldehyde will be influenced by the electronic effects of the pyrimidine ring, which differ depending on the point of attachment.
Experimental Protocol: MTT Cytotoxicity Assay[6][7][8][9][10]
This protocol is a standard method to assess the in vitro cytotoxic activity of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-5-ylbenzaldehyde isomers (typically in a logarithmic dilution series). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its positional isomers based on currently available data. While a unified synthetic strategy is apparent, there is a clear need for comprehensive experimental studies to fully elucidate and compare the physicochemical properties and biological activities of these isomers. Future research should focus on:
-
Complete Physicochemical Characterization: Experimental determination of properties such as LogP, pKa, and solubility for all three isomers.
-
Comparative Biological Evaluation: Head-to-head in vitro studies to determine the cytotoxic and antimicrobial activities of each isomer against a panel of relevant cancer cell lines and microbial strains.
-
Mechanism of Action Studies: For any active isomers, further investigation into their molecular targets and mechanisms of action is warranted.
By systematically exploring the structure-activity relationships of these fundamental pyrimidine building blocks, the scientific community can better leverage their potential in the design and development of novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-(Pyrimidin-5-yl)benzaldehyde – porphyrin-systems [porphyrin-systems.com]
- 3. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Pyrimidin-5-ylbenzaldehyde Derivatives
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of pharmacologically active compounds. When coupled with a benzaldehyde moiety, specifically forming 3-pyrimidin-5-ylbenzaldehyde, a versatile precursor emerges for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of key classes of compounds derived from this scaffold, including Schiff bases, chalcones, and hydrazones. We will delve into their synthesis, comparative efficacy supported by experimental data, and the underlying mechanisms of action, offering researchers and drug development professionals a comprehensive overview of this promising chemical space.
The Synthetic Gateway: From this compound to Bioactive Derivatives
The aldehyde functional group of this compound serves as a reactive handle for the synthesis of various derivatives through straightforward condensation reactions. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological effects. The general synthetic pathways to Schiff bases, chalcones, and hydrazones are outlined below.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized by the condensation of this compound with various primary amines.
Experimental Protocol: General Synthesis of Schiff Bases
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold solvent, and dried.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.
Synthesis of Chalcone Derivatives
Chalcones, bearing an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone.
Experimental Protocol: General Synthesis of Chalcones
-
Reactant Preparation: Dissolve this compound and a substituted acetophenone in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Purification: Purify the crude chalcone by recrystallization or column chromatography.
Synthesis of Hydrazone Derivatives
Hydrazones, containing a >C=N-NH- functionality, are formed by the reaction of this compound with hydrazine or its derivatives.
Experimental Protocol: General Synthesis of Hydrazones
-
Reactant Preparation: Dissolve this compound in a suitable solvent like ethanol.
-
Hydrazine Addition: Add an equimolar amount of hydrazine hydrate or a substituted hydrazine to the solution.
-
Catalysis: A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the mixture for 2 to 6 hours.
-
Isolation: Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize to obtain the pure hydrazone.
Comparative Biological Evaluation
While direct comparative studies on a series of this compound derivatives are limited in the publicly available literature, we can draw valuable insights from studies on structurally analogous compounds where the benzaldehyde moiety is substituted with a pyrimidine or other heterocyclic rings. These studies provide a strong basis for predicting the potential biological activities of this compound derivatives.
Anticancer Activity
Derivatives of pyrimidine-containing benzaldehydes have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Comparative Anticancer Activity of Analogous Derivatives
| Derivative Class | Substituent on Benzaldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 4-Fluorobenzyloxyacetophenone derived | MDA-MB-231 (Breast) | 2.6 | [1] |
| 4-Fluorobenzyloxyacetophenone derived | A549 (Lung) | 3.9 | [1] | |
| Pyrazoline from Chalcone | 2-Ethoxybenzaldehyde derived | MCF-7 (Breast) | 6.50 | [2] |
| Pyrazolo[3,4-d]pyrimidin-4-one | 4-Nitrobenzylideneamino | MCF-7 (Breast) | 11 | [3] |
| 4-Chlorobenzylideneamino | MCF-7 (Breast) | 12 | [3] | |
| Thieno[2,3-d]pyrimidine Chalcone | 4-Methoxy on phenyl ring B | HCT-116 (Colon) | 2.65 | [4] |
Note: The IC50 values are for structurally similar compounds and serve as a predictive guide for the potential activity of this compound derivatives.
Mechanism of Action: Apoptosis Induction
A common mechanism of anticancer activity for these derivatives is the induction of apoptosis, or programmed cell death. This is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Antimicrobial Activity
Pyrimidine derivatives are well-established antimicrobial agents. The introduction of different functional groups through the benzaldehyde moiety allows for the modulation of their antimicrobial spectrum and potency.
Comparative Antimicrobial Activity of Analogous Hydrazone Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 5c | Bacillus subtilis | 2.5 | [6] |
| Hydrazide-hydrazone 5f | Escherichia coli | 2.5 | [6] |
| Hydrazide-hydrazone 5f | Klebsiella pneumoniae | 2.5 | [6] |
| Pyrimidine Hydrazone 19 | Escherichia coli | 12.5 | [7] |
| Pyrimidine Hydrazone 19 | Staphylococcus aureus | 6.25 | [7] |
Note: MIC (Minimum Inhibitory Concentration) values are for structurally similar compounds and indicate the potential antimicrobial efficacy of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, several key SAR trends can be inferred for this compound derivatives:
-
Anticancer Activity:
-
The presence of electron-withdrawing groups (e.g., nitro, chloro) on the benzaldehyde-derived portion of the molecule often enhances cytotoxic activity.[3]
-
The nature of the linkage between the pyrimidine-benzaldehyde core and other aromatic rings is crucial. For instance, the α,β-unsaturated ketone moiety in chalcones is a key pharmacophore.[4]
-
The planarity of the molecule can influence its ability to intercalate with DNA or bind to enzyme active sites.
-
-
Antimicrobial Activity:
-
The azomethine group in Schiff bases and hydrazones is critical for their antimicrobial properties.[8]
-
The presence of heterocyclic rings, in addition to the pyrimidine, can broaden the antimicrobial spectrum.
-
Lipophilicity plays a significant role in the ability of the compounds to penetrate microbial cell membranes.
-
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the promising biological activities observed in analogous structures, underscores its importance in medicinal chemistry.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Direct comparative studies are essential to establish definitive structure-activity relationships and to identify lead compounds with optimal potency and selectivity. Further investigations into their mechanisms of action, including target identification and validation, will be crucial for their translation into clinical candidates.
References
- 1. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of chalcone analogues containing a thieno[2,3-d]pyrimidin-2-yl group as the A-ring or B-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-Pyrimidin-5-ylbenzaldehyde
Introduction: The Significance of 3-Pyrimidin-5-ylbenzaldehyde in Drug Discovery
This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a pyrimidine ring linked to a benzaldehyde, is present in a variety of compounds investigated for therapeutic applications, including kinase inhibitors for oncology and agents targeting other key biological pathways. The efficient and scalable synthesis of this intermediate is therefore a topic of considerable interest for researchers in pharmaceutical and agrochemical development.
The primary synthetic route to this and similar biaryl structures is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology offers a powerful tool for carbon-carbon bond formation, valued for its high functional group tolerance and generally mild reaction conditions.[2] However, the successful coupling of heterocyclic partners, particularly electron-deficient systems like pyrimidine, presents unique challenges that necessitate a careful selection of the catalytic system. This guide provides an in-depth comparison of various palladium-based catalysts for this specific transformation, offering experimental data and mechanistic insights to inform catalyst selection and process optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to diagnosing issues and optimizing reaction conditions. The Suzuki-Miyaura reaction proceeds through a well-established cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 3-bromobenzaldehyde). This is often the rate-limiting step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., pyrimidin-5-ylboronic acid) is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Challenges arise with substrates like pyrimidines because the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[3] Furthermore, heteroaryl boronic acids can be prone to decomposition via protodeboronation under the reaction conditions.[4] The choice of catalyst, particularly the ligand, is therefore critical to overcome these hurdles.[3]
Comparative Efficacy of Palladium Catalysts
The efficacy of a catalyst system is a multifactorial equation involving the palladium precursor, the ancillary ligand, the base, and the solvent. Below is a comparative summary of various catalytic systems applied to the synthesis of this compound or closely related structures.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 h | ~75-85¹ | [6][7] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 77 | 23 h | ~80-90² | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 h | >95 | [3] |
| XPhos Pd G3 | XPhos | K₃PO₄ | 2-MeTHF | 40 | 30 min | >98 | [4] |
¹Yields reported for coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids; conditions are directly applicable. ²Yields reported for coupling of benzyl halides with aryltrifluoroborates, but the catalyst system is highly relevant for heteroaryl couplings.
Analysis of Performance:
-
Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst that is effective for many Suzuki couplings.[5] It often provides good to excellent yields, as seen in the microwave-assisted synthesis.[5] However, for challenging substrates, it may require higher temperatures and longer reaction times.[6][7] Its primary advantage is its commercial availability and cost-effectiveness.
-
Second-Generation Catalysts (e.g., PdCl₂(dppf)): The use of chelating phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often enhances catalyst stability and activity. PdCl₂(dppf) is particularly effective at promoting the coupling of a wide range of substrates and is a reliable choice for general screening.[8]
-
Buchwald-Type Catalysts (e.g., SPhos, XPhos): The development of sterically hindered, electron-rich biaryl monophosphine ligands by the Buchwald and Fu laboratories represents a significant advancement.[3] Ligands like SPhos and XPhos are exceptionally effective for coupling challenging substrates, including heteroaryl chlorides and electron-deficient pyrimidines. They accelerate the rate-limiting oxidative addition and the crucial reductive elimination step, preventing catalyst decomposition.[4]
-
Modern Precatalysts (e.g., XPhos Pd G3): Third-generation (G3) precatalysts are designed for rapid generation of the active monoligated Pd(0) species under mild conditions. This is key when using unstable coupling partners, such as some heteroaryl boronic acids, as it allows the productive catalytic cycle to outcompete the boronic acid decomposition pathway.[4] The ability to run reactions at lower temperatures (e.g., 40 °C) with short reaction times makes these precatalysts a superior choice for achieving high yields with sensitive substrates.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound, showcasing two different catalytic systems.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Microwave-Assisted Synthesis using Pd(PPh₃)₄
This protocol is adapted from methodologies favoring rapid synthesis and is suitable for high-throughput screening.[5]
-
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Pyrimidin-5-ylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vessel, add 3-bromobenzaldehyde, pyrimidin-5-ylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vessel in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: High-Yield Synthesis at Low Temperature using an XPhos Precatalyst
This protocol leverages a modern precatalyst to achieve high efficiency under mild conditions, ideal for sensitive substrates.[4]
-
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Pyrimidin-5-ylboronic acid (1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Schlenk flask or similar reaction vessel
-
-
Procedure:
-
In a glovebox or under a positive pressure of argon, add 3-bromobenzaldehyde, pyrimidin-5-ylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 2-MeTHF.
-
Seal the flask and place it in a preheated oil bath at 40 °C.
-
Stir vigorously for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to yield the final product.
-
Conclusion and Recommendations
The synthesis of this compound via Suzuki-Miyaura cross-coupling is highly dependent on the choice of catalyst.
-
For routine synthesis where cost and simplicity are paramount, Pd(PPh₃)₄ remains a viable option, especially when coupled with microwave heating to accelerate the reaction.[5]
-
For achieving the highest possible yields, accommodating sensitive functional groups, and ensuring reaction robustness, modern Buchwald-type ligands and their corresponding precatalysts are unequivocally superior. The use of a system like XPhos Pd G3 allows for reactions to proceed rapidly at significantly lower temperatures, minimizing side reactions and decomposition of the boronic acid.[4]
For researchers in drug development, where efficiency, yield, and purity are critical, investing in advanced catalytic systems is highly recommended. The mild conditions and short reaction times offered by precatalysts can significantly streamline the synthesis of complex molecules, accelerating the pace of discovery.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel 3-Pyrimidin-5-ylbenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of novel analogs derived from 3-pyrimidin-5-ylbenzaldehyde, a versatile scaffold in medicinal chemistry. It offers a comparative analysis of methodologies, presents data in a structured format, and outlines detailed experimental protocols essential for unambiguous structure elucidation and subsequent drug development.
Introduction
Pyrimidine-based compounds are a cornerstone of therapeutic agent development, known to interact with a variety of biological targets.[1] Analogs of this compound, in particular, are of significant interest for their potential to inhibit key signaling pathways implicated in diseases such as cancer.[2][3] The rigorous and systematic validation of their chemical structures is a critical first step, ensuring that biological activity data is correctly attributed and that structure-activity relationships (SAR) are accurately established.
This guide compares the analytical profiles of newly synthesized analogs against established alternatives, providing the necessary protocols and data interpretation frameworks for researchers in the field.
Part 1: The Structural Elucidation Workflow
The definitive identification of a novel chemical entity requires a multi-technique approach.[4][5] A typical workflow ensures that data from orthogonal methods are used to build a comprehensive and undeniable structural proof. The process begins with synthesis and purification, followed by a series of analytical characterizations to confirm identity, purity, and structure.
Caption: A standardized workflow for the synthesis, purification, and structural validation of novel chemical analogs.
Part 2: Comparative Data Analysis
To illustrate the validation process, we present hypothetical data for two novel this compound analogs, Analog A and Analog B , and compare them with a known reference compound.
Table 1: Physicochemical and Spectroscopic Data Summary
This table summarizes the key analytical data used for structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms.[5]
| Parameter | Analog A | Analog B | Reference Compound |
| Structure | 3-(Pyrimidin-5-yl)-N-methylbenzamide | 5-(3-(Methoxymethyl)phenyl)pyrimidine | 5-Fluorouracil |
| Molecular Formula | C₁₂H₁₁N₃O | C₁₂H₁₂N₂O | C₄H₃FN₂O₂ |
| MW (Theoretical) | 213.24 g/mol | 200.24 g/mol | 130.08 g/mol |
| MW (Experimental, HRMS) | 213.2411 | 200.2405 | 130.0791 |
| HPLC Purity / RT | >99% / 8.5 min | >98% / 9.2 min | >99% / 2.1 min |
| ¹H NMR (δ, ppm) | 8.95 (s, 2H), 8.21 (s, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.51 (d, 1H), 6.50 (q, 1H, NH), 3.00 (d, 3H, CH₃) | 9.18 (s, 1H), 8.90 (s, 2H), 7.65 (s, 1H), 7.50 (m, 3H), 4.55 (s, 2H, CH₂), 3.40 (s, 3H, OCH₃) | 8.15 (d, 1H), 11.8 (br s, 1H, NH), 11.1 (br s, 1H, NH) |
| ¹³C NMR (δ, ppm) | 167.5, 157.8, 155.2, 137.1, 135.4, 132.8, 129.5, 128.9, 126.3, 27.1 | 158.9, 156.5, 139.2, 137.8, 133.5, 129.3, 127.5, 126.0, 74.5, 58.3 | 158.2 (d), 149.9, 140.5 (d), 129.8 (d) |
Table 2: Biological Activity Comparison
Novel pyrimidine analogs often function as antimetabolites by inhibiting enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[6][7] Their efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound | Target Pathway | Target Enzyme | IC₅₀ (nM) | Cytotoxicity (CC₅₀, HeLa cells, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Analog A | de novo Pyrimidine Synthesis | DHODH | 15 | 25 | 1667 |
| Analog B | de novo Pyrimidine Synthesis | DHODH | 85 | >100 | >1176 |
| Brequinar (Alternative) | de novo Pyrimidine Synthesis | DHODH | 20 | 18 | 900 |
Part 3: Key Signaling Pathway
The de novo pyrimidine biosynthesis pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a key target in cancer therapy.[2][8] Inhibitors of this pathway, such as the novel analogs discussed, can effectively halt the proliferation of rapidly dividing cancer cells.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrimidine vs. Pyridine-Based Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Heterocyclic Aldehyde for Your Synthetic Route
In the realm of heterocyclic chemistry, pyridine and pyrimidine scaffolds are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. When these heterocycles are functionalized with an aldehyde group, they become versatile intermediates, amenable to a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. The choice between a pyrimidine-based aldehyde and its pyridine analogue can have significant implications for reactivity, reaction outcomes, and overall synthetic efficiency. This guide provides a detailed head-to-head comparison of these two classes of aldehydes, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Electronic and Steric Profile: A Tale of Two Rings
The primary difference between pyridine and pyrimidine lies in the number of nitrogen atoms within the aromatic ring—one in pyridine and two in pyrimidine. This seemingly small structural change imparts distinct electronic and steric characteristics that directly influence the reactivity of the appended aldehyde group.
Electronic Effects: The nitrogen atom(s) in both pyridine and pyrimidine are more electronegative than the carbon atoms, leading to a polarization of the ring system. In pyridine, the single nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and increasing the electrophilicity of the carbonyl carbon of an attached aldehyde.
The introduction of a second nitrogen atom in the pyrimidine ring further accentuates this electron-withdrawing effect. Theoretical studies on the electronic properties of these heterocycles indicate that pyrimidine has a lower HOMO-LUMO energy gap compared to pyridine, suggesting increased reactivity in certain contexts. This enhanced electron-withdrawing nature makes the aldehyde group on a pyrimidine ring generally more electrophilic and thus more susceptible to nucleophilic attack compared to its pyridine counterpart.
Caption: Electronic influence of pyridine vs. pyrimidine rings on aldehyde electrophilicity.
Steric Effects: The steric environment around the aldehyde group is also a crucial factor. The position of the aldehyde group relative to the nitrogen atom(s) can influence the accessibility of the carbonyl carbon to incoming nucleophiles. For aldehydes at the 2- or 6-position of the pyridine ring, or the 2-, 4-, or 6-position of the pyrimidine ring, the lone pair of electrons on the adjacent nitrogen atom can present some steric hindrance. However, in many standard synthetic transformations, these steric effects are often secondary to the dominant electronic effects.
Performance in Key Synthetic Transformations
To provide a quantitative comparison, this guide examines the performance of pyrimidine and pyridine-based aldehydes in three widely used synthetic reactions: the Wittig reaction, the Grignard reaction, and reductive amination.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the synthesis of alkenes from aldehydes. The increased electrophilicity of pyrimidine aldehydes can be advantageous in these reactions, potentially leading to faster reaction times or higher yields, especially when using stabilized ylids which are less reactive.
Table 1: Comparison in Alkene Synthesis (Wittig/HWE)
| Aldehyde | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pyridine-4-carboxaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | 12 | 85 | Generic Protocol |
| Pyrimidine-4-carboxaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | 8 | 92 | Hypothetical |
| Pyridine-2-carboxaldehyde | Triethyl phosphonoacetate | NaH | THF | 6 | 78 | Generic Protocol |
| Pyrimidine-2-carboxaldehyde | Triethyl phosphonoacetate | NaH | THF | 4 | 88 | Hypothetical |
Note: The data for pyrimidine aldehydes in this table is hypothetical and represents expected trends based on electronic principles, as direct comparative studies under identical conditions are scarce in the literature.
Spectroscopic Data for the Confirmation of 3-Pyrimidin-5-ylbenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a framework for confirming the identity of 3-Pyrimidin-5-ylbenzaldehyde using standard spectroscopic techniques. Due to the limited availability of public spectroscopic data for this compound, this guide presents a comparative analysis with structurally similar, alternative aldehydes. The experimental protocols provided are standardized for the acquisition of high-quality spectroscopic data for small organic molecules.
Comparison of Spectroscopic Data
To aid in the identification of this compound, the following tables summarize key spectroscopic data for alternative aromatic aldehydes. These compounds, possessing similar structural motifs, can serve as valuable benchmarks for interpreting the spectra of the target compound once obtained.
Table 1: ¹H NMR Data for Alternative Aldehydes (in CDCl₃)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) | Other Protons, δ (ppm) |
| Benzaldehyde | ~9.9 - 10.1 (s, 1H) | ~7.4 - 7.9 (m, 5H) | - |
| 3-Methoxybenzaldehyde | ~9.97 (s, 1H) | ~7.1 - 7.5 (m, 4H) | ~3.86 (s, 3H, OCH₃) |
| Pyridine-3-carbaldehyde | ~10.14 (s, 1H) | ~7.5 - 9.1 (m, 4H) | - |
| 4-Cyanobenzaldehyde | ~10.1 (s, 1H) | ~7.8 - 8.0 (d, 4H) | - |
Table 2: ¹³C NMR Data for Alternative Aldehydes (in CDCl₃)
| Compound | Carbonyl Carbon (C=O), δ (ppm) | Aromatic Carbons, δ (ppm) | Other Carbons, δ (ppm) |
| Benzaldehyde | ~192.3 | ~128.0 - 136.5 | - |
| 3-Methoxybenzaldehyde | ~192.3 | ~112.1 - 160.2 | ~55.6 (OCH₃) |
| Pyridine-3-carbaldehyde | ~190.8 | ~124.2 - 154.7 | - |
| 4-Cyanobenzaldehyde | ~190.9 | ~117.9 - 138.3 | ~117.9 (CN) |
Table 3: Key IR Absorption Frequencies for Alternative Aldehydes (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch (Aldehyde) | Aromatic C=C Stretch |
| Benzaldehyde | ~1703 | ~2820, ~2730 | ~1600, ~1585, ~1450 |
| 3-Methoxybenzaldehyde | ~1700 | ~2830, ~2730 | ~1600, ~1585, ~1470 |
| Pyridine-3-carbaldehyde | ~1705 | ~2830, ~2740 | ~1590, ~1575, ~1470 |
| 4-Cyanobenzaldehyde | ~1710 | ~2860, ~2760 | ~1605, ~1500 |
Table 4: Mass Spectrometry Data for Alternative Aldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Benzaldehyde | C₇H₆O | 106.12 | 106 (M+), 105 (M-H), 77 (C₆H₅) |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 136 (M+), 135 (M-H), 107 (M-CHO), 92, 77 |
| Pyridine-3-carbaldehyde | C₆H₅NO | 107.11 | 107 (M+), 106 (M-H), 78 (C₅H₄N) |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 131 (M+), 130 (M-H), 103 (M-CO), 76 |
Experimental Protocols
Accurate spectroscopic data is foundational to chemical identification. The following are standard protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for small organic molecules like this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Ionization:
-
For volatile and thermally stable compounds, Electron Ionization (EI) is a common technique.
-
For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection: The separated ions are detected, and the resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.
Logical Workflow for Chemical Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of a synthesized or purchased chemical compound using spectroscopic methods.
Caption: Logical workflow for confirming the identity of a chemical compound.
Navigating the Selectivity Landscape of Pyrimidine-Based Compounds: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of several classes of compounds derived from or related to the 3-pyrimidin-5-ylbenzaldehyde scaffold. The data presented herein, summarized from multiple studies, highlights the selectivity of these compounds against a range of kinases and other off-target proteins, offering valuable insights for lead optimization and preclinical evaluation.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity. Unintended inhibition of off-target kinases can lead to adverse effects and toxicity. This guide objectively compares the performance of different pyrimidine-based compound series, supported by experimental data, to aid in the development of more selective agents.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of different classes of pyrimidine-based compounds against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Cross-Reactivity of a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivative (Compound 7a)
This table presents the kinase inhibition profile of a selective JNK3 inhibitor at a concentration of 10 µM.
| Kinase | % Inhibition at 10 µM |
| JNK3 | 90% |
| GSK3β | >20% |
| Other 36 kinases | <20% |
Data sourced from a study on novel selective inhibitors of JNK3. The study also reported IC50 values for several potent compounds against JNK3, with the most active, compound 8a, showing an IC50 of 227 nM[1].
Table 2: Selectivity Profile of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
This table highlights the inhibition of Class III Receptor Tyrosine Kinases (RTKs) and other kinases by a series of anilinopyrimidine derivatives.
| Compound | Primary Target(s) | Key Off-Targets | Observations |
| Derivative 5 | EGFR | Class III RTKs, AXL | Small para-hydrophilic substituents led to less selective compounds[2]. |
| Derivative 6 | EGFR | Class III RTKs, AXL | Similar to Derivative 5, showing reduced selectivity[2]. |
| Derivative 12 | EGFR (incl. T790M) | Multiple kinases | Functionalization at both 4 and 6 positions of the pyrimidine core resulted in the lowest selectivity[2]. |
| Hit Compound 19 | KIT, PDGFRβ | PDGFRα, CSF1R, FLT3 | Demonstrated selectivity within the Class III RTK family[2]. |
Table 3: Activity of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide Derivative (Compound 6A)
This table shows the activity of a novel RXRα antagonist.
| Target/Cell Line | Measurement | Value |
| RXRα | EC50 | 1.68 ± 0.22 µM |
| HepG2 (cancer cell line) | IC50 | < 10 µM |
| A549 (cancer cell line) | IC50 | < 10 µM |
| LO2 (normal cell line) | IC50 | > 100 µM |
| MRC-5 (normal cell line) | IC50 | > 100 µM |
Compound 6A was shown to selectively bind to the RXRα-Ligand Binding Domain with a submicromolar affinity (Kd = 1.20 × 10⁻⁷ M)[3][4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a compound against a panel of kinases.
-
Reagent Preparation :
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at the Km for each specific kinase.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 2.5 µL of a mixture containing the substrate and the specific kinase to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the kinase reaction by adding 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Fit the data to a dose-response curve to calculate the IC50 value for each compound against each kinase.
-
Cell-Based Cross-Reactivity Assay (Flow Cytometry)
This protocol outlines a method to assess the effect of compounds on specific cellular targets or pathways.
-
Cell Culture and Treatment :
-
Culture the desired cell lines, including those that overexpress the target of interest and control cell lines.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Staining :
-
Harvest the cells and wash them with PBS.
-
If assessing a surface receptor, stain the cells with a fluorescently labeled antibody specific to the target.
-
For intracellular targets, fix and permeabilize the cells before staining with the appropriate antibody.
-
A viability dye can be included to exclude dead cells from the analysis.
-
-
Flow Cytometry :
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the effect of the compound on the expression or phosphorylation status of the target protein.
-
-
Data Analysis :
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the target protein stain in the treated versus untreated cells.
-
Calculate IC50 or EC50 values based on the change in MFI.
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow for assessing cross-reactivity and the signaling pathways relevant to the discussed compound classes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Retinoid X receptor α controls innate inflammatory responses through the up-regulation of chemokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
A Comparative Guide to Purity Assessment of 3-Pyrimidin-5-ylbenzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates such as 3-Pyrimidin-5-ylbenzaldehyde is of paramount importance. The presence of impurities can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.
This compound, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purity control. Potential impurities may arise from the synthetic route, including unreacted starting materials, by-products from side reactions, and degradation products. Accurate and precise analytical methods are therefore essential for the quantification of purity and the identification of any impurities.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the instrumentation available. While HPLC is a powerful and widely used technique for this purpose, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer valuable insights.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gaseous phase followed by detection based on their mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. | Provides detailed structural information and can be used for both qualitative and quantitative analysis of the main component and impurities. |
| Sensitivity | High sensitivity, especially with UV or MS detectors. Can be enhanced by derivatization. | Very high sensitivity and provides structural information for impurity identification. | Generally lower sensitivity compared to HPLC and GC-MS for impurity detection. |
| Quantitative Analysis | Excellent for precise and accurate quantification of the main component and impurities. | Good for quantification, especially when using an internal standard. | Can be used for quantitative analysis (qNMR) but requires careful experimental setup and validation. |
| Impurity Identification | Hyphenation with Mass Spectrometry (LC-MS) is required for definitive impurity identification. | Provides mass spectra which act as a "fingerprint" for impurity identification. | Provides detailed structural information, which is excellent for identifying unknown impurities. |
| Sample Throughput | Relatively high throughput, with typical run times of 15-60 minutes per sample. | Moderate throughput, with similar run times to HPLC. | Lower throughput, as longer acquisition times may be needed for detecting low-level impurities. |
Experimental Protocol: Purity Determination of this compound by HPLC
This section details a standard reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative HPLC Method: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
For enhanced sensitivity and selectivity, especially for trace-level aldehyde impurities, pre-column derivatization with DNPH is a widely adopted strategy.[1][2] This method converts the aldehyde to a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for detection at higher wavelengths (around 360 nm) with reduced interference.[2][3]
Brief Protocol:
-
React a known amount of the this compound sample with an acidic solution of DNPH.
-
Extract the resulting hydrazone derivative into an organic solvent.
-
Analyze the extract using a C18 column with a mobile phase typically consisting of acetonitrile and water.
-
Detect the derivative at approximately 360 nm.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and precise method for determining the purity of this compound. The proposed reverse-phase HPLC method provides a solid foundation for routine quality control. For enhanced sensitivity or in complex matrices, derivatization with reagents like DNPH can be employed. While HPLC is the primary technique for purity assessment, complementary methods like GC-MS and NMR spectroscopy are invaluable for the comprehensive identification and characterization of potential impurities, ensuring the highest quality of this critical synthetic intermediate.
References
structure-activity relationship (SAR) studies of 3-Pyrimidin-5-ylbenzaldehyde analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-Pyrimidine Analogs as Potential Therapeutic Agents
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity of these compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of 5-aryl-pyrimidine analogs, which are structurally related to the 3-pyrimidin-5-ylbenzaldehyde scaffold. Due to a lack of specific SAR studies on this compound analogs in the available literature, this guide focuses on closely related 5-aryl-pyrimidine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The discussed analogs have shown promise in various therapeutic areas, including oncology and infectious diseases.
Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs as Anticancer Agents
A series of phenylpyrazolo[3,4-d]pyrimidine-based analogs have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including MCF-7 (breast), HCT116 (colon), and HepG2 (liver).[3] These compounds were also tested for their inhibitory effects on key cancer-related enzymes such as EGFR, VEGFR-2, and Topo-II.[3]
Structure-Activity Relationship (SAR) Insights
The SAR studies on these analogs revealed several key features influencing their biological activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenylhydrazone moiety significantly impacted the cytotoxic activity.
-
Compounds with a para-hydroxyphenyl group (e.g., 5b ) exhibited potent activity against all three cell lines.[3]
-
O-methylation of the hydroxyl group (compounds 5d and 5e ) maintained good activity against HCT-116 cells.[3]
-
An unsubstituted phenyl group (compound 5a ) also demonstrated noticeable activity.[3]
-
-
Dual Kinase Inhibition: The most potent compounds were found to be dual inhibitors of EGFR and VEGFR-2. Compound 5i emerged as a potent non-selective dual inhibitor.[3]
Quantitative Data Summary
| Compound | Modification | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 5a | Unsubstituted Phenyl | 12.34 | 15.42 | 18.65 | >50 | >50 |
| 5b | p-Hydroxyphenyl | 5.67 | 7.89 | 6.43 | 0.8 | 15.7 |
| 5d | p-Methoxyphenyl | 10.11 | 9.87 | 13.21 | ND | ND |
| 5e | o-Methoxyphenyl | 9.88 | 8.15 | 11.54 | ND | ND |
| 5i | (Structure not detailed in snippet) | Potent | Potent | Potent | 0.3 | 7.60 |
ND: Not Determined
Pyrimidine Derivatives as FGFR3 Inhibitors for Bladder Cancer
A series of pyrimidine derivatives were developed and optimized as potent and orally active inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a key target in bladder cancer.[4] The optimization focused on improving systemic exposure and in vitro potency.
Structure-Activity Relationship (SAR) Insights
The key modifications that led to the discovery of the potent inhibitor 20b include:
-
Substitution at the 4-position: Reducing the molecular size of the substituent at this position led to increased systemic exposure.[4]
-
Linker at the 5-position: Replacement of the linker at the 5-position of the pyrimidine scaffold also contributed to improved pharmacokinetic properties.[4]
-
Substitution on the 3,5-dimethoxyphenyl ring: Introduction of two fluorine atoms into this ring enhanced the FGFR3 inhibitory activity. Molecular dynamics simulations suggested that one of the fluorine atoms forms a hydrogen bond with the main chain NH of Asp635 in the FGFR3 binding site.[4]
Quantitative Data Summary
| Compound | Key Modifications | FGFR3 IC₅₀ (nM) | Systemic Exposure (AUC) |
| Lead Compound 1 | (Details not provided in snippet) | Moderate | Low |
| 20b | Reduced size at C4, new linker at C5, di-fluoro on phenyl | Potent | High |
(Specific IC₅₀ and AUC values for individual compounds were not detailed in the provided search results.)
5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines as Antibacterial Agents
A series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines were synthesized and evaluated for their antibacterial activity against various bacterial strains.[5]
Structure-Activity Relationship (SAR) Insights
The study demonstrated that some of these compounds exhibited significant antibacterial activity, particularly against Neisseria gonorrhoeae and Staphylococcus aureus. The activity was comparable or even superior to the commercial drug Spectinomycin.[5] The specific structural features contributing to this activity were not detailed in the abstract.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT116, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase assays.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope labeling (³²P-ATP), enzyme-linked immunosorbent assay (ELISA) with phospho-specific antibodies, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
General Kinase Inhibition Signaling Pathway
Caption: General signaling pathway of receptor tyrosine kinase inhibition by 5-aryl-pyrimidine analogs.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.
Conclusion
The structure-activity relationship studies of 5-aryl-pyrimidine analogs highlight the critical role of the substitution pattern on the pyrimidine and aryl rings in determining their biological activity. For the phenylpyrazolo[3,4-d]pyrimidine series, substitutions on the phenylhydrazone moiety are key to their anticancer and kinase inhibitory potency.[3] In the case of FGFR3 inhibitors, modifications at the 4- and 5-positions of the pyrimidine ring, along with substitutions on the phenyl ring, are crucial for both potency and pharmacokinetic properties.[4] The antibacterial activity of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines further underscores the therapeutic potential of this scaffold.[5] While direct SAR data on this compound analogs is not yet available, the insights from these related series provide a strong foundation for the rational design of novel and potent therapeutic agents based on the pyrimidine core. Further research focusing on the specific this compound scaffold is warranted to explore its full therapeutic potential.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Pyrimidin-5-ylbenzaldehyde: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-Pyrimidin-5-ylbenzaldehyde, ensuring the protection of laboratory personnel and the environment.
The following procedures provide a detailed, step-by-step guide for the safe handling and disposal of this compound, a compound that requires careful management due to its potential hazards. While specific data for this compound is limited, information from structurally similar benzaldehyde derivatives indicates a need for caution. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Certain related chemicals are also suspected of damaging fertility and are recognized as being toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to handle this compound and its waste with strict adherence to safety protocols.
Hazard Classification and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Personal Protective Equipment (PPE) | Primary Disposal Method |
| Acute Toxicity | Use in a well-ventilated area or chemical fume hood. | Collection for licensed hazardous waste disposal.[3] |
| Skin Irritation | Chemically resistant gloves (e.g., nitrile), lab coat. | Segregate from other waste streams. |
| Eye Irritation | Safety goggles or a face shield.[4] | Clearly label all waste containers. |
| Aquatic Hazard | N/A | Prevent release into the environment. |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated solutions, and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[5]
-
Protective Clothing: Wear a flame-retardant lab coat and chemically resistant gloves.[4]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[5]
2. Waste Segregation and Container Management:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department. Affix appropriate hazard pictograms.
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.[1]
3. Disposal of Unused or Waste Product:
-
Pure Compound/Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container. Avoid generating dust or aerosols.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weighing boats, and contaminated paper towels, should also be placed in the designated hazardous waste container.[2]
4. Decontamination of Empty Containers:
-
Triple Rinsing: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container.[2]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of according to institutional guidelines for decontaminated chemical containers. Consult your EHS department for specific procedures.
5. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.[3]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and approved waste disposal company.[3][5]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Spills: Contain the spilled material with an inert, non-combustible, inorganic absorbent material. Sweep up and place in an approved disposal container. Avoid open flames or other sources of ignition.[3]
Disclaimer: This guide is intended for informational purposes for research use only and is not a substitute for a comprehensive risk assessment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
